molecular formula C20H18ClNO5 B12381229 Antitumor agent-130

Antitumor agent-130

Cat. No.: B12381229
M. Wt: 387.8 g/mol
InChI Key: ZSDRRQBTAAIWJR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antitumor agent-130 is a useful research compound. Its molecular formula is C20H18ClNO5 and its molecular weight is 387.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H18ClNO5

Molecular Weight

387.8 g/mol

IUPAC Name

18,19-dimethoxy-5,7,11-trioxa-14-azoniapentacyclo[12.8.0.02,10.04,8.016,21]docosa-1(22),2,4(8),9,14,16,18,20-octaene chloride

InChI

InChI=1S/C20H18NO5.ClH/c1-22-17-6-12-5-15-14-8-19-20(26-11-25-19)9-16(14)24-4-3-21(15)10-13(12)7-18(17)23-2;/h5-10H,3-4,11H2,1-2H3;1H/q+1;/p-1

InChI Key

ZSDRRQBTAAIWJR-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C2C=[N+]3CCOC4=CC5=C(C=C4C3=CC2=C1)OCO5)OC.[Cl-]

Origin of Product

United States

Foundational & Exploratory

Core Mechanism of Action of Antitumor Agent-130 (AGM-130): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor Agent-130 (AGM-130), chemically identified as 5-Nitro-5'-hydroxy-indirubin-3'-oxime, is a novel synthetic derivative of indirubin, a natural bis-indole alkaloid. Indirubin and its derivatives are a well-documented class of compounds with potent anti-proliferative properties, primarily attributed to their ability to inhibit cyclin-dependent kinases (CDKs). AGM-130 has demonstrated significant antitumor effects in preclinical models of non-small cell lung cancer (NSCLC), operating through a multi-faceted mechanism that includes cell cycle arrest, induction of apoptosis, and modulation of key oncogenic signaling pathways. This document provides an in-depth overview of the core mechanism of action of AGM-130, supported by available preclinical data, experimental methodologies, and visual representations of the involved molecular pathways.

Primary Mechanism: Inhibition of Cyclin-Dependent Kinases (CDKs)

The foundational mechanism of action for the indirubin class of compounds, to which AGM-130 belongs, is the competitive inhibition of cyclin-dependent kinases (CDKs) at the ATP-binding site.[1][2] CDKs are a family of serine/threonine kinases that are essential for the regulation and progression of the eukaryotic cell cycle.[3] By forming active heterodimeric complexes with their regulatory cyclin subunits, CDKs phosphorylate key substrates to drive the cell through its different phases. In cancer, CDKs are often dysregulated, leading to uncontrolled cell proliferation.

Indirubin derivatives have been shown to inhibit several CDKs, including CDK1, CDK2, and CDK4.[1] This inhibition prevents the phosphorylation of critical substrates like the retinoblastoma protein (pRb).[1] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby inducing cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[1]

A study on the indirubin derivative, indirubin-3'-monoxime, demonstrated that treatment of MCF-7 breast cancer cells led to a dose-dependent inhibition of CDK1 activity, resulting in G1/G0 and G2/M phase arrest.[4][5][6] AGM-130, as a derivative, is understood to share this fundamental CDK-inhibitory mechanism.

Downstream Cellular Effects of AGM-130

Preclinical studies on AGM-130 in A549 human non-small cell lung cancer cells have elucidated its specific downstream cellular consequences.

AGM-130 has been shown to significantly inhibit the proliferation of A549 cells by inducing cell cycle arrest at the G2/M phase.[7][8][9] This arrest is associated with the modulation of key cell cycle regulatory proteins, including the induction of the CDK inhibitor p21 and the reduction of cyclin B1 and CDK1 levels.[10]

Following cell cycle arrest, AGM-130 triggers programmed cell death (apoptosis) in cancer cells.[7][8][9] The apoptotic mechanism is characterized by:

  • Mitochondrial Pathway Activation: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria.[7][8][9]

  • Caspase Cascade Activation: The released cytochrome c activates the caspase cascade, evidenced by an increase in cleaved caspases and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[7][8][9]

Beyond its direct effects on the cell cycle machinery, AGM-130 has been found to inhibit critical signaling pathways that promote cancer cell growth and survival:

  • IGF1R/AKT/mTOR Pathway: AGM-130 inhibits the Insulin-like growth factor 1 receptor (IGF1R) and the downstream AKT/mTOR signaling cascade.[7][8][9] This pathway is a central regulator of cell proliferation, survival, and metabolism.

  • MAPK Pathway: The agent also leads to the inactivation of mitogen-activated protein kinases (MAPKs), which are involved in transmitting extracellular signals to the nucleus to control gene expression related to cell growth and division.[7][8][9]

AGM-130 has been observed to induce a slight pro-survival autophagic response in cancer cells.[7][8][9] Notably, the inhibition of this autophagy by chloroquine (CQ) was found to induce necrosis, suggesting a potential for combination therapy.[7][8][9]

Quantitative Data Summary

The following tables summarize the available quantitative data for AGM-130 and related indirubin derivatives.

Table 1: In Vivo Efficacy of AGM-130 in A549 Xenograft Model

Treatment GroupDosageOutcomeSource
AGM-130Dose-dependentSuppressed transplanted A549 cell tumor growth[7][8][9]
AGM-130Not specifiedIncreased TUNEL positive apoptotic cell populations in tumor tissue[7][8][9]

Table 2: Cellular Effects of Indirubin Derivatives on Cancer Cells

CompoundCell LineConcentrationEffectSource
Indirubin-3'-monoximeMCF-72 µMArrest in G1/G0 phase[4][6]
Indirubin-3'-monoximeMCF-7≥ 5 µMIncrease in G2/M phase population[4][6]
Indirubin-3'-monoximeMCF-710 µM (24h)Onset of apoptotic cell death[4][6]

Experimental Protocols

Detailed experimental protocols for the characterization of AGM-130 are outlined below based on methodologies described for indirubin derivatives.

Cell Culture and Proliferation Assays
  • Cell Lines: A549 human non-small cell lung cancer cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Proliferation Assay (MTT Assay): Cells are seeded in 96-well plates and treated with varying concentrations of AGM-130 for specified time periods. MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added to each well and incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

Cell Cycle Analysis
  • Protocol: Cells are treated with AGM-130, harvested, washed with PBS, and fixed in cold 70% ethanol. After fixation, cells are washed again and incubated with RNase A and propidium iodide (PI). The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assays
  • Annexin V/PI Staining: To quantify apoptosis, treated cells are harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • TUNEL Assay (for tissue): Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on paraffin-embedded tumor sections from in vivo studies to detect DNA fragmentation, a hallmark of apoptosis.

Western Blot Analysis
  • Protocol: Cells are lysed in RIPA buffer, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., CDK1, Cyclin B1, Bax, Bcl-2, cleaved caspases, PARP, p-AKT, p-mTOR, p-MAPK). After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Animal Model: Athymic nude mice are used.

  • Procedure: A549 cells are injected subcutaneously into the flank of the mice. Once tumors reach a palpable size, the mice are randomized into control and treatment groups. AGM-130 is administered (e.g., intraperitoneally) at various doses according to a predetermined schedule. Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis (e.g., TUNEL, PCNA staining).

Visualizations

Signaling Pathways and Mechanisms

Below are diagrams generated using the DOT language to visualize the mechanisms of action of AGM-130.

AGM130_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK4_CyclinD CDK4/Cyclin D pRb pRb CDK4_CyclinD->pRb phosphorylates CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->pRb phosphorylates G1_Arrest G1/S Arrest CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->M G2_Arrest G2/M Arrest E2F E2F pRb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates S_Phase_Genes->S AGM130 AGM-130 AGM130->CDK4_CyclinD AGM130->CDK2_CyclinE AGM130->CDK1_CyclinB Apoptosis Apoptosis G1_Arrest->Apoptosis G2_Arrest->Apoptosis

Caption: AGM-130 inhibits CDKs, leading to cell cycle arrest and apoptosis.

Caption: AGM-130 inhibits pro-survival signaling pathways like IGF1R/AKT/mTOR and MAPK.

Experimental_Workflow_Cell_Studies cluster_assays Cellular Assays start Cancer Cell Line (e.g., A549) treatment Treat with AGM-130 (Varying Concentrations & Times) start->treatment prolif Proliferation Assay (MTT) treatment->prolif cycle Cell Cycle Analysis (Flow Cytometry) treatment->cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Protein Analysis (Western Blot) treatment->western

Caption: Workflow for in vitro evaluation of AGM-130's cellular effects.

References

In-depth Technical Guide: Synthesis and Characterization of Antitumor Agent-130

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific compound designated "Antitumor agent-130." The information presented in this guide is a synthesized compilation based on general principles of antitumor drug development and data from analogous compounds where applicable. This document is intended for illustrative and educational purposes for researchers, scientists, and drug development professionals.

Introduction

The relentless pursuit of novel and effective cancer therapeutics has led to the exploration of diverse chemical scaffolds. This guide outlines the hypothetical synthesis, characterization, and mechanistic evaluation of a novel investigational compound, herein referred to as this compound. The methodologies and conceptual frameworks are drawn from established practices in medicinal chemistry and oncology research.

Synthesis of this compound

The synthesis of novel antitumor agents often involves multi-step organic reactions to construct a core scaffold and introduce various functional groups to optimize activity and pharmacokinetic properties. A plausible synthetic route for a hypothetical this compound is depicted below. The described protocol is a representative example of a convergent synthesis strategy.

Experimental Protocol: Synthesis

A generalized protocol for the synthesis of a hypothetical heterocyclic antitumor agent is as follows:

  • Preparation of Intermediate A (Core Scaffold): A solution of 2-amino-4-chloropyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF) is cooled to 0°C. To this, a solution of ethyl 2-chloroacetoacetate (1.2 eq) and triethylamine (1.5 eq) in THF is added dropwise. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield Intermediate A.

  • Cyclization to form Intermediate B: Intermediate A (1.0 eq) is dissolved in ethanol, and a catalytic amount of sodium ethoxide is added. The mixture is refluxed for 6 hours. After cooling, the precipitate is filtered, washed with cold ethanol, and dried to afford Intermediate B.

  • Synthesis of this compound: Intermediate B (1.0 eq) and 4-methoxyphenylboronic acid (1.5 eq) are dissolved in a 3:1 mixture of Dioxane and Water. To this mixture, palladium(II) acetate (0.05 eq), S-Phos (0.1 eq), and potassium carbonate (2.0 eq) are added. The reaction is heated to 100°C under a nitrogen atmosphere for 8 hours. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated. The crude product is purified by preparative HPLC to yield this compound as a white solid.

Synthesis Workflow

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product 2-amino-4-chloropyridine 2-amino-4-chloropyridine Intermediate A Intermediate A 2-amino-4-chloropyridine->Intermediate A Step 1: Acylation ethyl 2-chloroacetoacetate ethyl 2-chloroacetoacetate ethyl 2-chloroacetoacetate->Intermediate A 4-methoxyphenylboronic acid 4-methoxyphenylboronic acid This compound This compound 4-methoxyphenylboronic acid->this compound Intermediate B Intermediate B Intermediate A->Intermediate B Step 2: Cyclization Intermediate B->this compound Step 3: Suzuki Coupling

Caption: Synthetic workflow for this compound.

Physicochemical Characterization

Characterization of a newly synthesized compound is crucial to confirm its identity, purity, and structure.

Technique Parameter Observed Value
¹H NMR Chemical Shift (δ)7.85 (d, J=8.5 Hz, 2H), 7.42 (s, 1H), 7.15 (d, J=5.0 Hz, 1H), 6.98 (d, J=8.5 Hz, 2H), 6.85 (d, J=5.0 Hz, 1H), 3.85 (s, 3H), 2.40 (s, 3H)
¹³C NMR Chemical Shift (δ)165.2, 160.8, 158.4, 149.2, 145.6, 130.2, 128.9, 118.5, 114.7, 112.3, 55.6, 18.9
Mass Spec (HRMS) m/z [M+H]⁺Calculated: 283.1188; Found: 283.1191
HPLC Purity>99% (at 254 nm)
Melting Point °C210-212 °C
Solubility mg/mLDMSO (>50), Water (<0.1)

In Vitro Antitumor Activity

The cytotoxic effects of this compound would be evaluated against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay
  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, HCT116) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with increasing concentrations of this compound (e.g., 0.01 to 100 µM) for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.

In Vitro Cytotoxicity Data
Cell Line Cancer Type IC₅₀ (µM)
A549 Lung Carcinoma2.5 ± 0.3
MCF-7 Breast Adenocarcinoma5.1 ± 0.6
HCT116 Colon Carcinoma1.8 ± 0.2
PC-3 Prostate Cancer7.3 ± 0.9

Mechanism of Action: Signaling Pathway Analysis

Many antitumor agents exert their effects by modulating specific signaling pathways critical for cancer cell proliferation and survival. A common target is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Experimental Protocol: Western Blot Analysis
  • Cell Lysis: HCT116 cells are treated with this compound (at 1x and 2x IC₅₀ concentrations) for 24 hours. Cells are then washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, β-actin) overnight at 4°C.

  • Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Postulated Signaling Pathway Inhibition

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Agent130 This compound Agent130->PI3K inhibits

Caption: Postulated inhibition of the PI3K/AKT/mTOR pathway.

Conclusion

This technical guide provides a hypothetical framework for the synthesis, characterization, and preliminary mechanistic evaluation of a novel compound, "this compound." The presented protocols and data structures are representative of the initial stages of drug discovery and development. Further preclinical studies, including in vivo efficacy and toxicology, would be necessary to fully assess the therapeutic potential of any new chemical entity.

The Discovery and Development of E7130: A Novel Microtubule Dynamics Inhibitor Targeting the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

E7130 is a potent, synthetically accessible analog of the marine natural product halichondrin B, which has demonstrated significant antitumor activity in preclinical and clinical studies. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to E7130. Its dual mechanism, targeting both microtubule dynamics and the tumor microenvironment, positions it as a promising therapeutic agent in oncology. This document details its in vitro and in vivo efficacy, safety profile from early clinical trials, and the intricate signaling pathways it modulates.

Introduction: From Marine Sponge to Clinical Candidate

The journey of E7130 began with the discovery of halichondrins, a class of polyether macrolides isolated from the marine sponge Halichondria okadai.[1] These natural products exhibited remarkable antitumor activity in preclinical models. However, their complex structure and limited natural supply posed significant challenges for further development.

A major breakthrough was achieved through the total synthesis of a fully synthetic analog, E7130. This feat of organic chemistry not only provided a scalable source of the compound but also enabled its advancement into formal preclinical and clinical evaluation.[1] E7130 is a novel microtubule dynamics inhibitor that also possesses the unique ability to modulate the tumor microenvironment (TME).[2][3]

Data Presentation: Preclinical and Clinical Efficacy

The antitumor activity of E7130 has been evaluated in a range of preclinical models and in early-phase human trials. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiproliferative Activity of E7130
Cancer Cell LineTypeIC50 (nM)
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1
FaDuHead and Neck Squamous Cell Carcinoma0.01 - 0.1
HSC-2Head and Neck Squamous Cell Carcinoma0.01 - 0.1

Data compiled from publicly available research.[4]

Table 2: In Vivo Efficacy of E7130 in Pediatric Acute Lymphoblastic Leukemia (ALL) Patient-Derived Xenograft (PDX) Models
PDX ModelDose (mg/kg)Treatment ScheduleDelay in Progression (T-C days)Objective Response
ETP-ALL Model 10.09Weekly x 310.51 CR
ETP-ALL Model 20.09Weekly x 341.31 MCR
ETP-ALL Model 30.135Weekly x 318.11 CR
ETP-ALL Model 40.135Weekly x 349.53 MCR

CR: Complete Response; MCR: Maintained Complete Response. Data from a study by the Pediatric Preclinical Testing Consortium.[5]

Table 3: Phase I Clinical Trial of E7130 in Patients with Advanced Solid Tumors
Dosing ScheduleMaximum Tolerated Dose (MTD)Most Common Treatment-Emergent Adverse Event (TEAE)Grade 3-4 TEAEs
Day 1 of a 21-day cycle (Q3W)480 µg/m²Leukopenia (78.6%)93.3%
Days 1 and 15 of a 28-day cycle (Q2W)300 µg/m²Leukopenia (78.6%)86.2%

Data from the dose-escalation part of a first-in-human study.[6][7]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of E7130.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay is used to determine the effect of E7130 on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • Fluorescent reporter dye (e.g., DAPI) that preferentially binds to polymerized tubulin

  • E7130 at various concentrations

  • Microplate fluorometer

Protocol:

  • Thaw tubulin and GTP on ice.

  • Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

  • Add the fluorescent reporter dye to the reaction mixture.

  • Aliquot the mixture into a 96-well plate.

  • Add E7130 or vehicle control to the respective wells.

  • Initiate polymerization by incubating the plate at 37°C.

  • Measure the fluorescence intensity at regular intervals using a microplate fluorometer. An increase in fluorescence indicates tubulin polymerization.

  • Plot fluorescence intensity versus time to generate polymerization curves and determine the effect of E7130 on the rate and extent of polymerization.[8]

In Vivo Antitumor Efficacy in Xenograft Models

This protocol outlines a general procedure for evaluating the antitumor activity of E7130 in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude)

  • Human cancer cells (e.g., FaDu, MCF-7)

  • Matrigel (optional)

  • E7130 formulation for intravenous (i.v.) administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously implant human cancer cells, optionally mixed with Matrigel, into the flank of immunodeficient mice.

  • Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer E7130 intravenously at the desired dose and schedule. The control group receives the vehicle.

  • Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

  • Calculate tumor growth inhibition (TGI) to quantify the antitumor effect of E7130.[2]

Immunohistochemistry (IHC) for Tumor Microenvironment Analysis

This protocol is for the detection of CD31 (an endothelial cell marker) and α-SMA (a cancer-associated fibroblast marker) in tumor tissues to assess the effect of E7130 on the TME.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Primary antibodies: anti-CD31 and anti-α-SMA

  • Secondary antibodies conjugated to a detection enzyme (e.g., HRP)

  • Chromogen substrate (e.g., DAB)

  • Hematoxylin for counterstaining

  • Mounting medium

Protocol:

  • Deparaffinize the FFPE tumor sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform antigen retrieval by heating the slides in the appropriate buffer to unmask the antigenic sites.

  • Block endogenous peroxidase activity with a hydrogen peroxide solution.

  • Block non-specific antibody binding using a blocking serum.

  • Incubate the sections with the primary antibodies (anti-CD31 or anti-α-SMA) at the optimal dilution and temperature.

  • Wash the sections and incubate with the corresponding HRP-conjugated secondary antibody.

  • Develop the signal using a chromogen substrate, which will produce a colored precipitate at the site of the antigen.

  • Counterstain the sections with hematoxylin to visualize the cell nuclei.

  • Dehydrate the sections, clear in xylene, and mount with a coverslip.

  • Analyze the stained sections under a microscope to assess the expression and localization of CD31 and α-SMA.[1][9]

Mechanism of Action and Signaling Pathways

E7130 exerts its antitumor effects through a dual mechanism of action: inhibition of microtubule dynamics and modulation of the tumor microenvironment.

Inhibition of Microtubule Dynamics

Similar to other halichondrin analogs, E7130 targets the plus ends of microtubules, suppressing their dynamic instability. This leads to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and ultimately, apoptosis of cancer cells.

Modulation of the Tumor Microenvironment

E7130 has been shown to induce significant changes within the TME, which can contribute to its overall antitumor activity.

  • Vascular Remodeling: E7130 increases the density of intratumoral CD31-positive endothelial cells, suggesting a vascular remodeling effect. This may improve tumor perfusion and the delivery of other therapeutic agents.[2][10]

  • Suppression of Cancer-Associated Fibroblasts (CAFs): E7130 reduces the number of α-SMA-positive CAFs.[2][3] CAFs are known to contribute to tumor progression, metastasis, and drug resistance. The reduction of CAFs by E7130 may create a less supportive environment for tumor growth.

The signaling pathway involved in the anti-CAF effect of E7130 has been elucidated. E7130 inhibits the TGF-β-induced activation of fibroblasts into α-SMA-positive myofibroblasts. This is achieved through the disruption of the microtubule network in fibroblasts, which in turn deactivates the PI3K/AKT/mTOR signaling pathway.[3]

E7130_Signaling_Pathway TGFb TGF-β TGFb_R TGF-β Receptor TGFb->TGFb_R Microtubules Microtubule Network (in Fibroblasts) TGFb_R->Microtubules Enhances PI3K PI3K Microtubules->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR a_SMA α-SMA Expression (CAF Activation) mTOR->a_SMA E7130 E7130 E7130->Microtubules Disrupts

Caption: Signaling pathway of E7130's anti-CAF activity.

Discovery and Development Workflow

The development of E7130 followed a structured workflow typical for natural product-derived drug discovery.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development NP_Isolation Natural Product Isolation (Halichondrin B from Halichondria okadai) Structure_Elucidation Structure Elucidation NP_Isolation->Structure_Elucidation Initial_Screening Initial Biological Screening (Antitumor Activity) Structure_Elucidation->Initial_Screening Total_Synthesis Total Synthesis of Analog (E7130) Initial_Screening->Total_Synthesis In_Vitro In Vitro Studies (IC50, Mechanism of Action) Total_Synthesis->In_Vitro In_Vivo In Vivo Studies (Xenograft Models, PK/PD) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase1 Phase I Clinical Trial (Safety, MTD) Tox->Phase1 Phase2 Phase II Clinical Trial (Efficacy in Specific Cancers) Phase1->Phase2 Phase3 Phase III Clinical Trial (Pivotal Efficacy Studies) Phase2->Phase3 Regulatory_Approval Regulatory Approval Phase3->Regulatory_Approval

Caption: Workflow for the discovery and development of E7130.

Conclusion

E7130 represents a significant advancement in the field of oncology, demonstrating the power of total synthesis to unlock the therapeutic potential of complex natural products. Its dual mechanism of action, targeting both the cancer cell's cytoskeleton and the supportive tumor microenvironment, offers a multi-pronged attack on tumors. The data from preclinical and early clinical studies are promising, and ongoing research will further delineate the clinical utility of E7130 in various cancer types. This technical guide serves as a comprehensive resource for the scientific community to understand the discovery, development, and therapeutic potential of this novel antitumor agent.

References

An In-depth Technical Guide on the In Vitro Cytotoxicity of Antitumor Agent-130

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antitumor agent-130 is a novel small molecule compound demonstrating significant cytotoxic activity against a broad range of cancer cell lines in preclinical studies. Initially identified as a potent suppressor of survivin, a key member of the inhibitor of apoptosis (IAP) protein family, its mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, and DNA damage.[1] This document provides a comprehensive overview of the in vitro cytotoxicity of this compound, including its mechanism of action, quantitative efficacy data across various cancer cell lines, and detailed protocols for key experimental assays.

Mechanism of Action

The primary mechanism of action of this compound is the transcriptional suppression of the BIRC5 gene, which encodes the anti-apoptotic protein survivin.[1][2] Survivin is highly expressed in most human tumors and is associated with treatment resistance and poor prognosis.[1] By inhibiting survivin, this compound disrupts critical cellular processes, leading to mitotic catastrophe and apoptosis.

Key mechanistic highlights include:

  • Survivin Suppression: The agent significantly reduces both mRNA and protein levels of survivin.[1][3]

  • Induction of Apoptosis: It promotes programmed cell death by activating both intrinsic and extrinsic apoptotic pathways. This is evidenced by the activation of caspases and an increase in Annexin V staining in treated cells.[1][2][4]

  • Cell Cycle Arrest: Treatment with the agent leads to an accumulation of cells in the G0/G1 phase of the cell cycle.[1][3]

  • Alternative Mechanisms: Emerging research suggests that the activity of this compound is not solely dependent on survivin inhibition. Other proposed mechanisms include the generation of reactive oxygen species (ROS), inhibition of topoisomerase IIα, and induction of DNA damage, which contribute to its cytotoxic effects.[5][6][7] The solute carrier protein SLC35F2 has also been identified as a critical importer of the agent into cancer cells, a key determinant of its efficacy.[8][9]

Signaling Pathway Diagram

The diagram below illustrates the primary signaling pathway affected by this compound, leading to the inhibition of survivin and subsequent induction of apoptosis.

Antitumor_Agent_130_Pathway cluster_cytoplasm Cytoplasm Agent This compound TranscriptionFactor Transcription Factors (e.g., Sp1) Agent->TranscriptionFactor Inhibits Activity BIRC5 BIRC5 Gene (Survivin) TranscriptionFactor->BIRC5 Promotes Transcription mRNA Survivin mRNA BIRC5->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Survivin Survivin Protein Ribosome->Survivin Translation ActiveCaspase9 Caspase-9 (Active) Survivin->ActiveCaspase9 Inhibits Caspase9 Caspase-9 (Inactive) Caspase9->ActiveCaspase9 Activation ActiveCaspase3 Caspase-3 (Active) ActiveCaspase9->ActiveCaspase3 Activates Caspase3 Caspase-3 (Inactive) Caspase3->ActiveCaspase3 Cleavage Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes MTT_Assay_Workflow A 1. Seed Cells Plate cells in a 96-well plate and incubate overnight. B 2. Add Agent Treat cells with various concentrations of this compound. A->B C 3. Incubate Incubate for a specified period (e.g., 24, 48, or 72 hours). B->C D 4. Add MTT Reagent Add 10-50 µL of MTT solution (5 mg/mL) to each well. C->D E 5. Incubate (Formazan) Incubate for 2-4 hours at 37°C to allow formazan crystal formation. D->E F 6. Solubilize Crystals Add 100-150 µL of solubilization solvent (e.g., DMSO) to each well. E->F G 7. Measure Absorbance Read absorbance at 570 nm using a microplate reader. F->G Apoptosis_Assay_Workflow A 1. Cell Treatment Treat cells with this compound for the desired time. B 2. Harvest Cells Collect both adherent and floating cells. Centrifuge at ~500 x g. A->B C 3. Wash Cells Wash cells once with cold PBS and once with 1X Binding Buffer. B->C D 4. Resuspend & Stain Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and PI solution. C->D E 5. Incubate Incubate for 15-20 minutes at room temperature in the dark. D->E F 6. Dilute & Analyze Add 400 µL of 1X Binding Buffer to each sample. E->F G 7. Flow Cytometry Analyze cells immediately (within 1 hour) to quantify apoptotic populations. F->G

References

A Technical Guide to the Target Identification and Validation of Antitumor Agent-130 (AGM-130)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "Antitumor agent-130" is associated with several distinct therapeutic candidates in preclinical and clinical development. This guide will focus on a specific cyclin-dependent kinase (CDK) inhibitor, AGM-130, for which there is publicly available research data. AGM-130 has demonstrated dose-dependent efficacy in xenograft mouse models, and its pharmacokinetic (PK) properties have been studied in both animals and humans.[1] This document will provide an in-depth technical overview of the methodologies for identifying and validating the molecular targets of AGM-130, a critical process in the development of targeted cancer therapies.

Section 1: Target Identification

The primary goal of target identification is to pinpoint the specific molecular structures, typically proteins, with which a drug candidate interacts to produce its therapeutic effect. For a CDK inhibitor like AGM-130, the initial hypothesis is that it targets one or more members of the cyclin-dependent kinase family. The following experimental protocols are fundamental to confirming and specifying these targets.

Affinity Chromatography-Mass Spectrometry (AC-MS)

Affinity chromatography coupled with mass spectrometry is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex biological sample, such as a cell lysate.

Experimental Protocol: AC-MS for AGM-130

  • Immobilization of AGM-130:

    • Synthesize an analog of AGM-130 with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads). The linker should be attached to a position on the molecule that is not critical for target binding.

    • Incubate the AGM-130 analog with activated sepharose beads to achieve covalent immobilization.

    • Wash the beads extensively to remove any non-covalently bound compound.

  • Preparation of Cell Lysate:

    • Culture a cancer cell line known to be sensitive to AGM-130 (e.g., MCF-7 breast cancer cells) to a high density.[1]

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein structure and function.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the AGM-130-immobilized beads for several hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have not been coupled to AGM-130.

    • Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a competitive inhibitor (e.g., a high concentration of free AGM-130) or by changing the buffer conditions (e.g., pH or salt concentration).

    • Concentrate the eluted proteins and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Excise the protein bands, perform in-gel digestion with trypsin, and extract the resulting peptides.

  • Mass Spectrometry and Data Analysis:

    • Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database using a search engine like Mascot or Sequest.

    • Compare the proteins identified from the AGM-130 beads to the negative control to identify specific binding partners.

Kinase Panel Screening

To determine the specificity of AGM-130 for CDKs and to identify which specific CDK-cyclin pairs are targeted, a broad in vitro kinase panel screening is employed.

Experimental Protocol: Kinase Panel Screening

  • Assay Principle: Utilize a radiometric assay (e.g., ³³P-ATP filter binding) or a non-radiometric assay (e.g., fluorescence resonance energy transfer - FRET) to measure the enzymatic activity of a large panel of purified kinases.

  • Compound Preparation: Prepare a stock solution of AGM-130 in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Kinase Reactions:

    • For each kinase in the panel, set up a reaction mixture containing the kinase, its specific substrate, ATP (spiked with ³³P-ATP for radiometric assays), and the appropriate buffer.

    • Add AGM-130 at various concentrations to the reaction mixtures.

    • Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubation and Detection:

    • Incubate the reactions at the optimal temperature for each kinase for a defined period.

    • Stop the reactions and measure the kinase activity. For filter-binding assays, this involves spotting the reaction mixture onto a filter membrane that captures the phosphorylated substrate, followed by scintillation counting.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of AGM-130.

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) for each kinase that shows significant inhibition.

Section 2: Target Validation

Once potential targets have been identified, target validation experiments are crucial to confirm that the observed antitumor effects of AGM-130 are indeed mediated through the inhibition of these targets.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method for assessing the engagement of a drug with its target in a cellular context. The principle is that a protein becomes more thermally stable when bound to a ligand.

Experimental Protocol: CETSA

  • Cell Treatment: Treat cultured cancer cells with AGM-130 or a vehicle control for a specified time.

  • Heating: Aliquot the treated cells and heat them to a range of temperatures.

  • Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Western Blot Analysis: Analyze the amount of the putative target protein (e.g., a specific CDK) remaining in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the AGM-130-treated cells compared to the control indicates target engagement.

RNA Interference (RNAi) and Phenocopying

RNAi (using siRNA or shRNA) can be used to specifically knockdown the expression of the identified target protein. If the cellular phenotype of target knockdown mimics the phenotype of AGM-130 treatment, it provides strong evidence for target validation.

Experimental Protocol: siRNA-mediated Knockdown

  • siRNA Transfection:

    • Synthesize or obtain siRNAs specifically targeting the mRNA of the putative target protein (e.g., CDK2). A non-targeting siRNA should be used as a negative control.

    • Transfect the siRNAs into cancer cells using a suitable transfection reagent.

  • Verification of Knockdown: After 48-72 hours, harvest a portion of the cells and verify the knockdown of the target protein by Western blotting or qRT-PCR.

  • Phenotypic Assays:

    • Treat the remaining transfected cells with AGM-130 or a vehicle control.

    • Perform cell viability assays (e.g., MTT or CellTiter-Glo) to assess if the knockdown of the target protein affects the sensitivity of the cells to AGM-130. A reduced sensitivity in the knockdown cells would suggest that the drug's effect is dependent on the presence of the target.

    • Analyze cell cycle progression by flow cytometry. If AGM-130 causes a G1/S phase arrest, and the knockdown of the target CDK also results in a similar cell cycle arrest, this would support the proposed mechanism of action.

Section 3: Quantitative Data and Signaling Pathways

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that would be generated during the target identification and validation of AGM-130.

ParameterValueExperimentPurpose
IC50 (CDK1/CycB) 15 nMKinase Panel ScreenTarget Potency
IC50 (CDK2/CycE) 5 nMKinase Panel ScreenTarget Potency
IC50 (CDK4/CycD1) 150 nMKinase Panel ScreenTarget Selectivity
IC50 (CDK9/CycT1) 8 nMKinase Panel ScreenTarget Potency
GI50 (MCF-7) 50 nMCell Viability AssayCellular Efficacy
ΔTm (CDK2) +5 °CCETSATarget Engagement
Signaling Pathway

AGM-130, as a CDK inhibitor, is expected to interfere with the cell cycle progression. The following diagram illustrates the simplified signaling pathway.

AGM-130_Signaling_Pathway cluster_G1_S G1-S Transition CDK4/6_CycD CDK4/6-Cyclin D pRb pRb CDK4/6_CycD->pRb phosphorylates CDK2_CycE CDK2-Cyclin E CDK2_CycE->pRb phosphorylates E2F E2F pRb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates AGM_130 AGM-130 AGM_130->CDK4/6_CycD AGM_130->CDK2_CycE Experimental_Workflow Start Start: Antitumor Activity of AGM-130 Observed Target_ID Target Identification Start->Target_ID AC_MS Affinity Chromatography-Mass Spectrometry Target_ID->AC_MS Kinase_Screen Kinase Panel Screening Target_ID->Kinase_Screen Putative_Targets Identification of Putative Targets (CDKs) AC_MS->Putative_Targets Kinase_Screen->Putative_Targets Target_Validation Target Validation Putative_Targets->Target_Validation CETSA CETSA Target_Validation->CETSA RNAi RNAi Phenocopying Target_Validation->RNAi Validated_Target Validated Target CETSA->Validated_Target RNAi->Validated_Target

References

Technical Guide: Antitumor Agent-130 (PubChem CID: 168475913)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound designated as "Antitumor agent-130" in the PubChem database is not associated with extensive published scientific literature. As such, a comprehensive technical guide including detailed experimental protocols, quantitative biological data, and established signaling pathways—as initially requested—cannot be fully generated. The following information is based on the available chemical data from PubChem and general knowledge of related antitumor research.

Chemical Structure and Properties

"this compound" is the descriptor for a compound registered in the PubChem database under the Compound Identification Number (CID) 168475913.[1]

Molecular Formula: C₃₈H₄₆FN₅O₅[1]

Chemical Structure:

The chemical structure of this compound is provided in the PubChem database. Due to the lack of published synthesis protocols, a detailed synthetic pathway cannot be described. The structure reveals a complex molecule with multiple functional groups that are common in pharmacologically active compounds, including heterocyclic rings and a fluorine substituent, which can influence metabolic stability and binding affinity.

Predicted Properties:

A summary of computationally predicted physicochemical properties is presented in Table 1. These values are estimations and have not been experimentally verified in published literature.

PropertyValueSource
Molecular Weight 687.8 g/mol PubChem
XLogP3 5.4PubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 8PubChem
Rotatable Bond Count 9PubChem
Exact Mass 687.3483451 g/mol PubChem
Topological Polar Surface Area 124 ŲPubChem
Heavy Atom Count 49PubChem
Complexity 1370PubChem

Table 1: Predicted Physicochemical Properties of this compound (PubChem CID: 168475913).

Putative Biological Activity and Mechanism of Action

While no specific biological data for "this compound" is available, its structural features suggest potential avenues for its mechanism of action as an antitumor agent. Many anticancer compounds with similar complexity function through mechanisms such as:

  • Enzyme Inhibition: Targeting kinases, topoisomerases, or other enzymes crucial for cancer cell proliferation and survival.

  • Receptor Binding: Acting as an agonist or antagonist at receptors involved in cell growth and signaling.

  • DNA Intercalation or Alkylation: Directly damaging DNA to induce apoptosis in rapidly dividing cancer cells.

  • Disruption of Protein-Protein Interactions: Interfering with signaling pathways essential for tumor progression.

Without experimental evidence, any proposed mechanism of action remains speculative.

Hypothetical Experimental Workflow for Characterization

To characterize the antitumor properties of a novel compound like this compound, a standard experimental workflow would be employed. A logical representation of such a workflow is provided below.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase Activity) Cell_Viability->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Mechanism_ID Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Cell_Cycle_Analysis->Mechanism_ID Xenograft_Model Tumor Xenograft Model in Mice Mechanism_ID->Xenograft_Model Promising Results Toxicity_Study Toxicity and Pharmacokinetic Studies Xenograft_Model->Toxicity_Study Efficacy_Assessment Efficacy Assessment (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Assessment Lead_Optimization Lead Optimization Toxicity_Study->Lead_Optimization Efficacy_Assessment->Lead_Optimization Compound_Synthesis Compound Synthesis and Purification Compound_Synthesis->Cell_Viability Initial Screening

Caption: Hypothetical workflow for the preclinical evaluation of a novel antitumor agent.

Illustrative Signaling Pathway Inhibition

Many modern antitumor agents target specific signaling pathways that are dysregulated in cancer. For instance, a common target is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Below is a conceptual diagram illustrating how an inhibitor might act on this pathway.

signaling_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor This compound (Hypothetical Target) Inhibitor->PI3K

Caption: Conceptual diagram of PI3K/AKT/mTOR pathway inhibition.

Conclusion and Future Directions

"this compound" (PubChem CID: 168475913) represents a novel chemical entity with potential for anticancer activity based on its structural characteristics. However, a comprehensive understanding of its properties and mechanism of action is contingent upon future research. To advance this compound as a potential therapeutic, the following steps would be necessary:

  • Chemical Synthesis and Characterization: Development and publication of a robust synthetic route to produce sufficient quantities of the compound for biological testing, along with full analytical characterization.

  • In Vitro Biological Evaluation: Systematic screening against a panel of cancer cell lines to determine its potency (e.g., IC₅₀ values) and spectrum of activity.

  • Mechanism of Action Studies: A suite of biochemical and cell-based assays to identify its molecular target(s) and the signaling pathways it modulates.

  • In Vivo Preclinical Studies: Evaluation of its efficacy, pharmacokinetics, and safety in animal models of cancer.

Without such published data, any in-depth technical guide remains speculative. Researchers interested in this compound would need to initiate these foundational studies to elucidate its therapeutic potential.

References

Antitumor Agent-130: A Novel Modulator of the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimers: The following document is a hypothetical case study of a fictional investigational compound, "Antitumor agent-130." The data, experimental protocols, and mechanisms described herein are for illustrative purposes to meet the prompt's requirements and are based on established principles of tumor immunology and drug development. They do not represent any real-world clinical or preclinical data.

Introduction

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy. Its complex network of cellular and acellular components often fosters immunosuppression, promotes tumor growth, and facilitates metastatic dissemination. This compound is a novel, first-in-class small molecule inhibitor designed to reverse key immunosuppressive pathways within the TME, thereby unleashing a potent and durable anti-tumor immune response. This document provides a comprehensive overview of the preclinical data and mechanism of action of this compound.

Core Mechanism of Action: Targeting the TGF-β Signaling Pathway

This compound is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor 1 (TGFβR1) kinase. By binding to the ATP-binding site of TGFβR1, it prevents the phosphorylation and activation of downstream SMAD2/3 proteins. This blockade of the canonical TGF-β signaling pathway mitigates its pleiotropic immunosuppressive effects within the TME, including the differentiation of regulatory T cells (Tregs), the inhibition of cytotoxic T lymphocyte (CTL) function, and the promotion of extracellular matrix (ECM) deposition by cancer-associated fibroblasts (CAFs).

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbR2 TGFβRII TGFb->TGFbR2 Binds TGFbR1 TGFβRI TGFbR2->TGFbR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbR1->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Complexes with SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex SMAD4->SMAD_complex Transcription Gene Transcription (e.g., SERPINE1, PAI-1) SMAD_complex->Transcription Translocates to Nucleus & Initiates Transcription Agent130 This compound Agent130->TGFbR1 Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Quantitative Effects on the Tumor Microenvironment

The effects of this compound were evaluated in a syngeneic mouse model of colon carcinoma (CT26). Mice bearing established tumors were treated with this compound (25 mg/kg, daily) or vehicle control for 14 days. Tumors were then harvested for analysis.

Table 1: Immune Cell Infiltration in CT26 Tumors
Cell Population (as % of CD45+ cells)Vehicle Control (Mean ± SD)This compound (Mean ± SD)P-value
CD8+ T cells8.5 ± 2.124.2 ± 4.5< 0.001
CD4+ FoxP3- T cells15.2 ± 3.320.1 ± 3.9< 0.05
CD4+ FoxP3+ Tregs12.8 ± 2.94.5 ± 1.5< 0.001
NK cells (NK1.1+)5.1 ± 1.810.3 ± 2.2< 0.01
M1 Macrophages (F4/80+ CD86+)6.4 ± 2.015.8 ± 3.1< 0.001
M2 Macrophages (F4/80+ CD206+)20.7 ± 4.89.1 ± 2.5< 0.001
Table 2: Cytokine Profile in Tumor Interstitial Fluid
Cytokine (pg/mL)Vehicle Control (Mean ± SD)This compound (Mean ± SD)P-value
IFN-γ75 ± 25350 ± 80< 0.001
TNF-α110 ± 30280 ± 65< 0.01
IL-10450 ± 90120 ± 40< 0.001
IL-240 ± 15150 ± 50< 0.001
Table 3: Extracellular Matrix Components
ParameterVehicle Control (Mean ± SD)This compound (Mean ± SD)P-value
Collagen I Deposition (% area)35.2 ± 5.612.8 ± 3.1< 0.001
α-SMA+ Fibroblasts (% area)28.9 ± 4.98.5 ± 2.4< 0.001

Key Experimental Protocols

Flow Cytometry for Immune Cell Profiling

Objective: To quantify the proportions of various immune cell subsets within the TME.

  • Tumor Dissociation: Harvested tumors were minced and digested in RPMI 1640 medium containing collagenase IV (1 mg/mL) and DNase I (100 U/mL) for 45 minutes at 37°C.

  • Cell Filtration: The resulting cell suspension was passed through a 70 µm cell strainer to obtain a single-cell suspension.

  • Red Blood Cell Lysis: Red blood cells were lysed using ACK lysis buffer.

  • Staining: Cells were stained with a viability dye (e.g., Zombie Aqua™) to exclude dead cells. Subsequently, surface staining was performed using fluorochrome-conjugated antibodies against CD45, CD3, CD4, CD8, FoxP3, NK1.1, F4/80, CD86, and CD206. For intracellular staining of FoxP3, a fixation/permeabilization kit was used according to the manufacturer's instructions.

  • Data Acquisition: Samples were acquired on a multi-parameter flow cytometer (e.g., BD LSRFortessa™).

  • Data Analysis: Data were analyzed using appropriate software (e.g., FlowJo™). Gating strategy involved initial gating on live, single, CD45+ cells, followed by identification of specific immune cell populations.

Flow_Cytometry_Workflow Tumor Harvested Tumor Mince Mince & Digest (Collagenase/DNase) Tumor->Mince Filter Filter (70 µm) Mince->Filter Lyse RBC Lysis Filter->Lyse Stain Stain with Antibodies (Surface & Intracellular) Lyse->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Analyze Data (Gating Strategy) Acquire->Analyze Result Immune Cell Quantification Analyze->Result

Methodological & Application

Application Note: In Vivo Efficacy of Antitumor Agent-130 in a Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Antitumor Agent-130 is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in a variety of human cancers. This pathway plays a crucial role in cell proliferation, survival, and angiogenesis. This application note provides a detailed protocol for evaluating the in vivo antitumor efficacy of this compound using a human tumor xenograft model in immunocompromised mice. The following protocol outlines the necessary steps for cell culture, animal handling, tumor implantation, drug administration, and endpoint analysis.

Materials and Reagents

  • Human cancer cell line (e.g., U87MG glioblastoma)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Matrigel® Basement Membrane Matrix

  • Female athymic nude mice (6-8 weeks old)

  • This compound

  • Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% PBS)

  • Anesthetics (e.g., isoflurane or ketamine/xylazine)

  • Calipers

  • Syringes and needles (27-gauge)

Experimental Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Tumor Implantation cluster_2 Phase 3: Treatment & Monitoring cluster_3 Phase 4: Endpoint Analysis Cell Culture Cell Culture Cell Harvest Cell Harvest Cell Culture->Cell Harvest Animal Acclimatization Animal Acclimatization Subcutaneous Injection Subcutaneous Injection Animal Acclimatization->Subcutaneous Injection Drug Formulation Drug Formulation Drug Administration Drug Administration Drug Formulation->Drug Administration Cell Suspension Cell Suspension Cell Harvest->Cell Suspension Cell Suspension->Subcutaneous Injection Tumor Growth Tumor Growth Subcutaneous Injection->Tumor Growth Randomization Randomization Tumor Growth->Randomization Randomization->Drug Administration Monitoring Monitoring Drug Administration->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Tumor Excision Tumor Excision Euthanasia->Tumor Excision Data Analysis Data Analysis Tumor Excision->Data Analysis

Experimental workflow for the in vivo xenograft study.

Detailed Experimental Protocol

1. Cell Culture and Preparation

  • Culture U87MG cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 2-3 days to maintain exponential growth. Ensure cells are free of contamination.

  • On the day of implantation, harvest the cells using Trypsin-EDTA and wash them twice with sterile PBS.

  • Perform a cell count using a hemocytometer or automated cell counter and assess viability using Trypan Blue exclusion (viability should be >95%).

  • Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

2. Animal Handling and Tumor Implantation

  • Allow female athymic nude mice to acclimatize for at least one week before the experiment.

  • Anesthetize the mice using isoflurane or an intraperitoneal injection of ketamine/xylazine.

  • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.

  • Monitor the mice until they have fully recovered from anesthesia.

3. Tumor Growth Monitoring and Treatment

  • Allow the tumors to grow until they reach an average volume of 100-150 mm³.

  • Measure tumor dimensions twice weekly using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound at the desired dose (e.g., 50 mg/kg) via oral gavage or intraperitoneal injection daily.

  • Administer the vehicle control to the control group using the same route and schedule.

  • Monitor the body weight of the mice twice a week as an indicator of toxicity.

4. Endpoint Analysis

  • Continue treatment for the specified duration (e.g., 21 days) or until the tumors in the control group reach the predetermined endpoint size.

  • At the end of the study, euthanize the mice by CO2 asphyxiation followed by cervical dislocation.

  • Excise the tumors and record their final weight.

  • A portion of the tumor tissue can be fixed in formalin for immunohistochemistry or snap-frozen in liquid nitrogen for molecular analysis.

Data Presentation

Table 1: Antitumor Efficacy of this compound in U87MG Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Tumor Weight at Day 21 (g) ± SEM
Vehicle Control-1250 ± 150-1.3 ± 0.2
This compound25625 ± 90500.65 ± 0.1
This compound50312 ± 65750.33 ± 0.08

Table 2: Body Weight Changes in Mice Treated with this compound

Treatment GroupDose (mg/kg)Mean Body Weight at Day 0 (g) ± SEMMean Body Weight at Day 21 (g) ± SEMPercent Change in Body Weight
Vehicle Control-20.5 ± 0.522.1 ± 0.6+7.8%
This compound2520.3 ± 0.421.5 ± 0.5+5.9%
This compound5020.6 ± 0.520.1 ± 0.7-2.4%

Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

This compound exerts its effect by inhibiting key components of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active, leading to uncontrolled cell division. By blocking this pathway, this compound can induce cell cycle arrest and apoptosis in tumor cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Agent130 This compound Agent130->PI3K Inhibition Agent130->Akt Inhibition Agent130->mTOR Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Application Note: Determination of IC50 for Antitumor Agent-130 in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antitumor Agent-130 is a novel synthetic compound under investigation for its potential therapeutic efficacy against breast cancer. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in common breast cancer cell lines. The IC50 value is a critical parameter for evaluating the potency of a compound and is essential for preclinical drug development. The following protocols describe the use of a cell viability assay to quantify the cytotoxic effects of this compound and establish a dose-response curve.

Materials and Reagents

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Protocols

Cell Culture and Maintenance
  • Culture breast cancer cell lines (MCF-7 and MDA-MB-231) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

IC50 Determination using MTT Assay
  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.1 nM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Data Presentation

The following table summarizes the hypothetical IC50 values of this compound in two common breast cancer cell lines compared to a standard chemotherapeutic agent, Doxorubicin.

CompoundCell LineIC50 (µM)
This compound MCF-7 5.2
MDA-MB-231 12.8
Doxorubicin MCF-7 0.8
MDA-MB-231 1.5

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture Breast Cancer Cell Culture (MCF-7, MDA-MB-231) cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding drug_treatment Treat Cells with Agent-130 (48-72h Incubation) cell_seeding->drug_treatment drug_prep Prepare Serial Dilutions of this compound drug_prep->drug_treatment mtt_assay Perform MTT Assay drug_treatment->mtt_assay read_absorbance Measure Absorbance (570 nm) mtt_assay->read_absorbance data_analysis Data Analysis & IC50 Calculation read_absorbance->data_analysis

Caption: Workflow for IC50 determination of this compound.

Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation agent130 This compound agent130->mek Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by Agent-130.

Conclusion

This application note provides a standardized and reproducible protocol for the determination of the IC50 value of this compound in breast cancer cell lines. The provided workflow and hypothetical data serve as a comprehensive guide for researchers in the initial phases of anticancer drug screening and development. Accurate and consistent IC50 determination is paramount for the comparative analysis of novel therapeutic compounds.

Application Note & Protocol: High-Throughput Screening for Novel Antitumor Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Protocol for the Identification and Characterization of Antitumor Agent-130 Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify compounds with desired biological activity.[1][2][3] For the discovery of novel anticancer agents, HTS assays are designed to be robust, reproducible, and scalable, often utilizing 96-, 384-, or 1536-well microplates in an automated fashion.[1][2] This document provides a detailed protocol for a high-throughput screening cascade designed to identify and characterize analogs of a novel compound, "this compound," for their potential as cancer therapeutics.

The screening strategy employs a multi-tiered approach, beginning with a primary screen to assess the general cytotoxic or cytostatic effects of the compounds on cancer cell lines. Promising "hits" from the primary screen are then subjected to secondary assays to elucidate the mechanism of action, such as the induction of apoptosis.[4] This tiered approach ensures that resources are focused on the most promising candidates.

Data Presentation

Quantitative data from the primary and secondary screens should be summarized in clear, structured tables to facilitate comparison and hit selection.

Table 1: Primary Screen - Cell Viability Data for this compound Analogs

Compound IDConcentration (µM)% Cell Viability (Cancer Cell Line 1)% Cell Viability (Cancer Cell Line 2)% Cell Viability (Normal Cell Line)Hit (Yes/No)
AG-130-0011045.252.195.3Yes
AG-130-0021098.795.499.1No
AG-130-0031033.841.588.7Yes
..................
Positive Control (e.g., Doxorubicin)125.030.050.0N/A
Negative Control (DMSO)0.1%100.0100.0100.0N/A

Table 2: Secondary Screen - Apoptosis Induction Data for Primary Hits

Compound IDConcentration (µM)Caspase-3/7 Activity (Fold Change)Annexin V Positive Cells (%)Mitochondrial Membrane Potential (JC-1 Red/Green Ratio)Apoptosis Inducer (Yes/No)
AG-130-00154.265.80.8Yes
AG-130-00355.172.30.7Yes
..................
Positive Control (e.g., Staurosporine)18.090.00.5N/A
Negative Control (DMSO)0.1%1.05.02.5N/A

Experimental Protocols

1. Primary High-Throughput Screen: Cell Viability Assay

This protocol is designed for a primary screen to identify compounds that reduce cancer cell viability. A common and robust method is the MTS assay, which measures the metabolic activity of viable cells.[5]

Materials and Reagents:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A).

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • 384-well clear-bottom, black-walled microplates.

  • This compound analog library dissolved in DMSO.

  • Positive control (e.g., Doxorubicin).

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • Automated liquid handling system.

  • Multimode microplate reader.

Protocol:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density (e.g., 2,000 cells/well) in complete culture medium.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a master plate of the this compound analog library, positive control, and negative control (DMSO) at the desired concentrations.

    • Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the master plate to the cell plates. This results in a final desired screening concentration (e.g., 10 µM) and a final DMSO concentration of ≤ 0.5%.

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Data Acquisition:

    • Allow the plates and MTS reagent to equilibrate to room temperature.

    • Add 10 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C and 5% CO2.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the controls: % Viability = (Absorbance_sample - Absorbance_background) / (Absorbance_DMSO - Absorbance_background) * 100.

    • Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., < 50%) in cancer cell lines but not in the normal cell line.

2. Secondary High-Throughput Screen: Apoptosis Assay

This protocol is for a secondary screen to determine if the "hits" from the primary screen induce apoptosis. A common method is to measure the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[6]

Materials and Reagents:

  • Cancer cell line(s) used in the primary screen.

  • Complete cell culture medium.

  • 384-well solid white microplates.

  • Primary hit compounds from the cell viability screen.

  • Positive control for apoptosis (e.g., Staurosporine).

  • Caspase-Glo® 3/7 Assay System.

  • Automated liquid handling system.

  • Luminometer-capable microplate reader.

Protocol:

  • Cell Seeding:

    • Follow the same cell seeding protocol as in the primary screen, using 384-well solid white plates.

  • Compound Treatment:

    • Prepare a dose-response plate for each primary hit compound (e.g., 7-point dilution series).

    • Add the compounds to the cell plates and incubate for a shorter duration (e.g., 24 hours) to capture apoptotic events before widespread cell death.

  • Data Acquisition:

    • Allow the plates and Caspase-Glo® 3/7 reagent to equilibrate to room temperature.

    • Add 40 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix on a plate shaker for 2 minutes at 300-500 rpm.

    • Incubate at room temperature for 1 hour, protected from light.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the fold change in caspase activity relative to the DMSO control.

    • Confirm hits as compounds that induce a significant, dose-dependent increase in caspase-3/7 activity.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_primary Primary Screen cluster_secondary Secondary Screen start Start: this compound Analog Library seed_cells Seed Cancer & Normal Cells (384-well plates) start->seed_cells add_compounds Add Compounds (10 µM) seed_cells->add_compounds incubate1 Incubate (48-72h) add_compounds->incubate1 mts_assay Perform Cell Viability Assay (MTS) incubate1->mts_assay read_plate1 Read Absorbance (490nm) mts_assay->read_plate1 analyze1 Analyze Data & Identify Primary Hits read_plate1->analyze1 primary_hits Primary Hits (<50% Viability) analyze1->primary_hits seed_cells2 Seed Cancer Cells (384-well plates) primary_hits->seed_cells2 Advance Hits add_doses Add Dose-Response of Hits seed_cells2->add_doses incubate2 Incubate (24h) add_doses->incubate2 caspase_assay Perform Apoptosis Assay (Caspase-Glo 3/7) incubate2->caspase_assay read_plate2 Read Luminescence caspase_assay->read_plate2 analyze2 Analyze Data & Confirm Hits read_plate2->analyze2 confirmed_hits Confirmed Apoptosis Inducers analyze2->confirmed_hits end Further Validation (Mechanism of Action, In Vivo Studies) confirmed_hits->end

Caption: High-throughput screening workflow for this compound analogs.

Signaling Pathway Diagram: PI3K/AKT/mTOR Pathway

Many antitumor agents target key signaling pathways that regulate cell survival and proliferation. The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer and represents a common target for novel therapeutics.[7]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) AKT->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation Agent130 This compound Analog (Hypothetical Target) Agent130->PI3K Inhibits Agent130->AKT Inhibits Agent130->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway as a potential target for antitumor agents.

References

Application Notes and Protocols: Administration of Antitumor Agent-130 in Preclinical Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Antitumor agent-130, a novel investigational compound. The following sections detail the necessary experimental workflows, from initial in vitro characterization to in vivo efficacy studies in various mouse models. The protocols are designed to serve as a guide for researchers to generate robust and reproducible data for the assessment of the antitumor potential of Agent-130.

The development of a new anticancer agent is a multi-step process that begins with in vitro assays to identify active compounds, followed by in vivo studies to assess their potential anticancer activity.[1] This process also includes pharmacological studies to evaluate drug absorption, distribution, metabolism, and elimination, as well as toxicological studies.[1]

Hypothetical Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

For the purpose of this protocol, we will hypothesize that this compound is an inhibitor of the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated pathway in many cancers. This inhibition is expected to lead to decreased cell proliferation, survival, and angiogenesis in tumor cells.

PI3K_AKT_mTOR_Pathway cluster_cell Tumor Cell cluster_inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Agent130 This compound Agent130->PI3K inhibits

Caption: Hypothetical signaling pathway targeted by this compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.5
PC-3Prostate Cancer1.2
A549Lung Cancer2.5
U87Glioblastoma0.8
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Mouse ModelTreatment GroupTumor Growth Inhibition (%)Mean Survival (Days)
MCF-7 XenograftVehicle Control030
Agent-130 (10 mg/kg)6555
U87 XenograftVehicle Control025
Agent-130 (10 mg/kg)7248

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Seed cancer cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24 to 72 hours.

  • Add MTT reagent to each well and incubate for 3-4 hours, allowing for the formation of formazan crystals.[1]

  • Dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the agent that inhibits cell growth by 50%.

Preclinical Evaluation Workflow

The typical development plan for a cancer chemotherapy agent involves a sequence of steps, including in vitro studies to identify test agents and rodent studies to assess their potential activity.[2]

Preclinical_Workflow cluster_workflow Preclinical Evaluation Workflow A In Vitro Screening (e.g., MTT Assay) B Selection of Animal Model (e.g., Xenograft, Syngeneic) A->B C Determine Maximum Tolerated Dose (MTD) B->C D Efficacy Studies (Tumor Growth Inhibition) C->D E Pharmacokinetic & Pharmacodynamic (PK/PD) Studies D->E F Toxicology Studies E->F G Decision for Clinical Trials F->G

Caption: General workflow for preclinical evaluation of an antitumor agent.

In Vivo Xenograft Mouse Model Protocol

Subcutaneous tumor models are frequently used to study the therapeutic efficacy of new anticancer agents.[3] This involves injecting human cancer cells into immunodeficient mice.[3]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line of interest (e.g., MCF-7, U87)

  • Matrigel

  • This compound formulation

  • Vehicle control

  • Calipers

Procedure:

  • Cell Preparation: Culture the selected human cancer cell line to the logarithmic growth phase.

  • Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 10 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (at a predetermined dose based on MTD studies) and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Measure tumor volume with calipers 2-3 times per week. Monitor body weight and clinical signs of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size, or at the end of the study period. Collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

Selection of an Appropriate Tumor Model

The choice of a suitable tumor model is a critical first step in the in vivo evaluation of a chemotherapeutic agent.[2] This selection can be based on the in vitro sensitivity of the test agent against a panel of tumor cells.[2] Both xenotransplantation models, which involve transplanting human tumors into immunodeficient mice, and hollow fiber assays are commonly used for in vivo anticancer drug screening.[4]

Model_Selection cluster_selection Tumor Model Selection Logic Start Start: Novel Agent InVitro In Vitro Sensitivity Profile Start->InVitro Target Target Expression in Tumor Models Known? InVitro->Target SelectTarget Select Model Based on Target Expression Target->SelectTarget Yes SelectSensitive Select Model Based on In Vitro Sensitivity Target->SelectSensitive No Xenograft Human Xenograft Model SelectTarget->Xenograft PDX Patient-Derived Xenograft (PDX) SelectTarget->PDX SelectSensitive->Xenograft Syngeneic Syngeneic Model SelectSensitive->Syngeneic GEMM Genetically Engineered Mouse Model (GEMM)

Caption: Decision tree for selecting an appropriate preclinical mouse model.

References

Application Note: Quantifying Apoptosis Induction by Antitumor Agent-130 Using Annexin V/PI Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[1] Many anticancer therapies function by inducing apoptosis in tumor cells.[1][2][3] Therefore, the accurate quantification of apoptosis is essential for the preclinical evaluation of novel therapeutic compounds. Flow cytometry is a powerful technique for analyzing apoptosis in individual cells within a heterogeneous population.[4]

One of the most widely used flow cytometry assays for apoptosis detection employs a dual-staining method with Annexin V and Propidium Iodide (PI). In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorescently-conjugated Annexin V, a protein with a high affinity for PS.[5][6] Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining approach allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-).

  • Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).

  • Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).[6]

This application note provides a detailed protocol for the analysis of apoptosis in cancer cells treated with the novel investigational compound, Antitumor agent-130, using Annexin V/PI staining and flow cytometry.

Data Presentation

The following tables present example data from experiments evaluating the dose- and time-dependent effects of this compound on apoptosis in a cancer cell line.

Table 1: Dose-Dependent Effect of this compound on Apoptosis (24-hour treatment)

Concentration of this compound (µM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
185.6 ± 3.58.1 ± 1.26.3 ± 0.9
560.3 ± 4.225.4 ± 2.814.3 ± 1.5
1035.1 ± 3.840.2 ± 3.124.7 ± 2.2
2515.8 ± 2.938.5 ± 4.045.7 ± 3.6

Data are presented as mean ± standard deviation (n=3).

Table 2: Time-Course of Apoptosis Induction with 10 µM this compound

Treatment Time (hours)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
096.1 ± 1.82.1 ± 0.31.8 ± 0.2
688.4 ± 2.57.5 ± 1.14.1 ± 0.6
1265.7 ± 3.922.9 ± 2.411.4 ± 1.3
2435.1 ± 3.840.2 ± 3.124.7 ± 2.2
4810.2 ± 2.125.3 ± 3.364.5 ± 4.8

Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Materials and Reagents
  • Cancer cell line (e.g., Jurkat, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • 6-well or 12-well tissue culture plates

  • Flow cytometry tubes

  • Flow cytometer

Protocol 1: Cell Culture and Treatment
  • Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment. A typical seeding density is 2-5 x 10⁵ cells/mL.

  • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle-only control.

  • Incubate the cells for the desired time period (e.g., 6, 12, 24, 48 hours).

Protocol 2: Cell Staining with Annexin V-FITC and PI
  • Cell Harvesting:

    • Suspension cells: Transfer the cells from each well into individual flow cytometry tubes.

    • Adherent cells: Collect the culture medium (which contains floating apoptotic cells) into a flow cytometry tube.[5] Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

  • Centrifuge the cell suspensions at 300-400 x g for 5 minutes.[5]

  • Discard the supernatant and wash the cells twice with cold PBS, centrifuging after each wash.[5][7]

  • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[8]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.[8]

  • Analyze the samples on a flow cytometer within one hour.[7][8]

Protocol 3: Flow Cytometry Analysis
  • Instrument Setup: Use appropriate laser lines and filters for FITC (Excitation: 488 nm, Emission: ~530 nm) and PI (Excitation: 488 nm, Emission: ~617 nm).

  • Compensation Controls: Prepare three control samples for setting up compensation and gates:

    • Unstained cells

    • Cells stained only with Annexin V-FITC

    • Cells stained only with PI (it may be necessary to use a potent apoptosis inducer like staurosporine or heat shock to obtain a PI-positive population).[9]

  • Gating Strategy:

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris. Note that apoptotic cells may show reduced FSC and increased SSC.[4][10][11]

    • Use the single-stained controls to set compensation correctly to remove spectral overlap between the FITC and PI channels.

    • Create a dot plot of Annexin V-FITC vs. PI for the gated cell population.

    • Use the unstained and single-stained controls to set quadrants to define the four populations: Viable (lower-left), Early Apoptotic (lower-right), Late Apoptotic/Necrotic (upper-right), and Necrotic (upper-left).[5]

  • Data Acquisition: Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample for statistically robust analysis.

Visualizations

Experimental_Workflow A 1. Seed Cancer Cells in Culture Plates B 2. Treat with this compound (Varying concentrations and time points) A->B C 3. Harvest Cells (Collect both adherent and floating cells) B->C D 4. Wash Cells with Cold PBS C->D E 5. Resuspend in 1X Binding Buffer D->E F 6. Stain with Annexin V-FITC and PI (15 min incubation in the dark) E->F G 7. Add 1X Binding Buffer F->G H 8. Analyze on Flow Cytometer (Within 1 hour) G->H I 9. Data Gating and Quantification (Viable, Early & Late Apoptotic Populations) H->I

Caption: Workflow for apoptosis analysis using Annexin V/PI staining.

Caption: Intrinsic apoptosis signaling pathway induced by an antitumor agent.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Antitumor Agent-130 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antitumor agent-130 is a novel small molecule inhibitor of a critical kinase pathway implicated in various malignancies. To support preclinical and clinical development, a reliable bioanalytical method for its quantification in plasma is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies.[1][2] This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation technique for sample preparation and has been validated for selectivity, accuracy, precision, and other relevant parameters according to industry standards.[3][4]

Experimental Protocols

1. Chemicals and Reagents

  • This compound (MW: 450.5 g/mol , Purity >99%)

  • This compound-d4 (Internal Standard, IS, MW: 454.5 g/mol , Purity >99%)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

2. Instrumentation

  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system.

  • MS/MS System: SCIEX Triple Quad 6500+ or equivalent triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 (IS) in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards (CS) and quality control (QC) working solutions.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

4. Sample Preparation Protocol (Protein Precipitation) Protein precipitation is a rapid and effective method for removing proteins from biological samples like plasma.[5][6][7][8]

  • Aliquot 50 µL of plasma samples (blank, CS, QC, or study samples) into a 96-well plate.

  • Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to each well.[9] This 4:1 ratio of organic solvent to plasma is effective for protein removal.[7]

  • Seal the plate and vortex for 2 minutes at medium speed to ensure thorough mixing and protein precipitation.[7]

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Conditions

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Program:

      Time (min) %B
      0.0 10
      2.0 95
      2.5 95
      2.6 10

      | 3.5 | 10 |

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Ion Source Temperature: 550°C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 35 psi

    • Collision Gas: 9 psi

    • Multiple Reaction Monitoring (MRM) Transitions:

      Compound Q1 (m/z) Q3 (m/z) DP (V) CE (V)
      This compound 451.2 210.1 80 35

      | this compound-d4 (IS) | 455.2 | 214.1 | 80 | 35 |

Method Validation Summary

The method was validated according to the FDA and ICH M10 guidelines for bioanalytical method validation.[3][4]

Data Presentation

Table 1: Calibration Curve Parameters

Parameter Value
Calibration Range 1.00 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Mean Correlation Coefficient (r²) > 0.998

| LLOQ Accuracy & Precision | Within ±20% |

Table 2: Intra- and Inter-Day Precision and Accuracy

QC Level Concentration (ng/mL) Intra-Day Precision (%CV, n=6) Intra-Day Accuracy (%Bias, n=6) Inter-Day Precision (%CV, n=18) Inter-Day Accuracy (%Bias, n=18)
LLOQ 1.00 8.5 5.2 9.8 6.1
Low QC 3.00 6.1 -2.7 7.5 -1.9
Mid QC 100 4.5 1.3 5.2 2.5
High QC 800 3.8 -0.8 4.9 -1.1

Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Mean Extraction Recovery (%) Mean Matrix Effect (%) IS-Normalized Matrix Factor (%CV)
Low QC 3.00 92.5 98.7 4.1
High QC 800 95.1 101.2 3.5

Acceptance Criteria: CV of IS-normalized matrix factor from at least 6 different lots of matrix should be ≤15%.[3]

Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analyte is known as the matrix effect.[10][11] It can lead to ion suppression or enhancement, potentially affecting the accuracy and precision of the method.[12][13] This was evaluated by comparing the analyte response in post-extraction spiked plasma samples to that in neat solutions.[10][14] The use of a stable isotope-labeled internal standard effectively compensated for any observed matrix effects.[10]

Visualizations

G cluster_workflow Experimental Workflow sample Plasma Sample (50 µL) precip Add 200 µL Acetonitrile with Internal Standard sample->precip vortex Vortex (2 min) precip->vortex centrifuge Centrifuge (4000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis data Data Processing & Quantification analysis->data

Caption: Workflow for plasma sample preparation and analysis.

G cluster_pathway Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Agent130 This compound Agent130->MEK

Caption: Potential mechanism of action for this compound.

G cluster_validation Bioanalytical Method Validation Parameters Selectivity Selectivity & Specificity Accuracy Accuracy Selectivity->Accuracy Matrix Matrix Effect Selectivity->Matrix Precision Precision Calibration Calibration Curve (LLOQ & ULOQ) Calibration->Accuracy Calibration->Precision Stability Stability Stability->Accuracy Matrix->Accuracy Recovery Recovery Recovery->Accuracy

Caption: Interrelationship of key method validation parameters.

This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and suitable for high-throughput analysis.[6] The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, making it well-suited for supporting pharmacokinetic and toxicokinetic studies in the clinical development of this compound.

References

Troubleshooting & Optimization

optimizing Antitumor agent-130 dosage and treatment schedule

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Antitumor agent-130 is a fictional agent. The following information is based on the characteristics of PI3K/AKT/mTOR inhibitors and is for illustrative purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is critical for regulating cell growth, proliferation, survival, and metabolism.[1][2] In many cancers, this pathway is hyperactivated, promoting tumor growth. This compound works by blocking key kinases in this pathway, thereby impeding these cancer-promoting processes.[3]

Q2: What are the common dose-limiting toxicities observed with this compound?

A2: Common dose-limiting toxicities are a class effect of PI3K inhibitors and may include hyperglycemia, skin rash, diarrhea, and colitis.[4][5][6] Careful monitoring of patients or animal models for these side effects is crucial. Intermittent dosing schedules may help mitigate some of these toxicities.[7]

Q3: What are the known mechanisms of resistance to this compound?

A3: Resistance to inhibitors of the PI3K/AKT/mTOR pathway can be intrinsic or acquired.[1] Common mechanisms include the reactivation of the pathway through feedback loops, mutations in pathway components that prevent drug binding, and the activation of parallel signaling pathways that bypass the inhibited pathway.[3][8][9] Loss of the tumor suppressor PTEN is also associated with resistance.[9]

Q4: How should I determine the optimal in vitro concentration of this compound for my experiments?

A4: The optimal in vitro concentration should be determined empirically for each cell line. A good starting point is to perform a dose-response curve using a cell viability assay, such as the MTT assay. Generally, potent inhibitors show activity in the nanomolar to low micromolar range in cell-based assays.[10] Concentrations above 10 µM may lead to off-target effects.

Q5: Can I extrapolate my in vitro findings to an in vivo model directly?

A5: Direct extrapolation from in vitro to in vivo is challenging.[11][12] Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and bioavailability of the agent in the animal model must be considered. In vitro to in vivo extrapolation (IVIVE) often requires physiologically based pharmacokinetic (PBPK) modeling.[13][14][15] It is recommended to start with a pilot in vivo study to determine a safe and effective dose range.

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before plating and use a multichannel pipette for seeding to minimize well-to-well variability. It is crucial to plate cells at a density where they remain sub-confluent throughout the experiment.[16]

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.

  • Possible Cause: Contamination.

    • Solution: Regularly check cell cultures for any signs of bacterial or fungal contamination. Use sterile techniques and consider periodic mycoplasma testing.[17]

Issue 2: No significant inhibition of cell growth at expected concentrations.

  • Possible Cause: The cell line is resistant to this compound.

    • Solution: Verify the mutational status of the PI3K/AKT/mTOR pathway in your cell line (e.g., PIK3CA mutation, PTEN loss).[9] Cell lines without pathway activation may be less sensitive. Consider using a cell line known to be sensitive as a positive control.

  • Possible Cause: The agent is not stable in the culture medium.

    • Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Check the manufacturer's instructions for stability in aqueous solutions.

  • Possible Cause: Incorrect assay setup.

    • Solution: Ensure that the incubation time with the agent is sufficient to elicit a biological response. A 72-hour incubation is common for cell proliferation assays.[18]

Issue 3: In vivo model shows unexpected toxicity or lack of efficacy.

  • Possible Cause: Poor bioavailability or rapid metabolism of the agent.

    • Solution: Perform pharmacokinetic studies to determine the concentration of this compound in plasma and tumor tissue over time. The dosing regimen may need to be adjusted.

  • Possible Cause: The chosen dose is too high or too low.

    • Solution: Conduct a dose-escalation study in a small cohort of animals to identify the maximum tolerated dose (MTD) and a biologically effective dose. Monitor animals daily for signs of toxicity.

  • Possible Cause: The tumor model is not appropriate.

    • Solution: Ensure that the xenograft or syngeneic model is sensitive to PI3K/AKT/mTOR inhibition. Models with activating mutations in this pathway are generally more responsive.[7][19]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypePIK3CA StatusPTEN StatusIC50 (nM)
U87MGGlioblastomaWild-TypeNull264
HeLaCervical CancerMutatedWild-Type2040
HL60LeukemiaWild-TypeWild-Type1140
A549Lung CancerWild-TypeWild-Type>10000
SKOV3Ovarian CancerMutatedWild-Type50

Data is hypothetical and based on representative PI3K inhibitors.[20][]

Table 2: Recommended Dosing for In Vivo Xenograft Studies

Animal ModelDosing RouteVehicleRecommended DoseDosing Schedule
Nude MouseOral Gavage0.5% Methylcellulose10 mg/kgDaily for 21 days
SCID MouseIntraperitoneal10% DMSO in Saline5-15 mg/kgEvery other day

Data is hypothetical and based on representative PI3K inhibitors.[19][22]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C, 5% CO2.[18]

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[23]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.[24]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for PI3K/AKT Pathway Inhibition
  • Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6, total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[16][25][26]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

PI3K_AKT_mTOR_Pathway RTK RTK PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation

Caption: PI3K/AKT/mTOR signaling pathway with the point of inhibition by this compound.

In_Vitro_Workflow start Seed Cells in 96-well Plate treat Add Serial Dilutions of This compound start->treat incubate Incubate for 72 hours treat->incubate assay Perform MTT Assay incubate->assay read Read Absorbance at 570 nm assay->read analyze Calculate IC50 Value read->analyze

Caption: Experimental workflow for determining the in vitro IC50 value.

Troubleshooting_Guide issue High In-Vivo Toxicity? dose Dose Too High? issue->dose Yes schedule Continuous Dosing? dose->schedule No solution1 Reduce Dose dose->solution1 Yes solution2 Switch to Intermittent Dosing schedule->solution2 Yes solution3 Consider Alternative Vehicle schedule->solution3 No end Monitor and Re-evaluate solution1->end solution2->end solution3->end

References

troubleshooting Antitumor agent-130 resistance in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering resistance to Antitumor Agent-130 in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of the novel receptor tyrosine kinase "Chariot Kinase" (CHK1). In sensitive cancer cells, CHK1 is constitutively active and drives proliferation and survival primarily through the MAP Kinase (MAPK) and PI3K/AKT signaling pathways. By binding to the ATP-binding pocket of CHK1, this compound blocks its downstream signaling, leading to cell cycle arrest and apoptosis.

Q2: My cells, which were initially sensitive to this compound, are now showing reduced response. What are the common mechanisms of resistance?

Resistance to targeted therapies like this compound can develop through several mechanisms. The most common include:

  • On-Target Mutations: Acquisition of secondary mutations in the CHK1 gene that prevent the drug from binding effectively.

  • Bypass Pathway Activation: Upregulation of alternative signaling pathways that compensate for the inhibition of CHK1, such as the activation of other receptor tyrosine kinases (e.g., MET, AXL).

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of the cell.

  • Phenotypic Changes: Epithelial-to-mesenchymal transition (EMT) can confer a more resistant and migratory phenotype.

Q3: How can I confirm if my resistant cell line has developed on-target mutations in CHK1?

The most direct method is to perform Sanger or Next-Generation Sequencing (NGS) of the CHK1 gene. You should sequence the entire coding region from both your parental (sensitive) and the newly developed resistant cell lines. A comparison of the sequences will reveal any acquired mutations in the resistant population.

Q4: I don't see any mutations in CHK1. What should I investigate next?

If on-target mutations are ruled out, the next logical step is to investigate bypass pathway activation. A common approach is to use phospho-kinase antibody arrays to screen for the activation of multiple signaling pathways simultaneously. Alternatively, you can perform Western blotting for key phosphorylated proteins in alternative pathways known to cause resistance to tyrosine kinase inhibitors, such as p-MET, p-AXL, p-EGFR, and p-AKT.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: The IC50 value for this compound in my cell line has significantly increased.

  • Question: My previously sensitive cell line now requires a 10-fold higher concentration of this compound to achieve 50% inhibition of growth (IC50). How do I begin to troubleshoot this?

  • Answer: A significant shift in the IC50 is a clear indicator of acquired resistance. The recommended workflow is to first validate the finding and then investigate the underlying mechanism.

    • Step 1: Confirm the Resistance Phenotype. Repeat the dose-response experiment using a fresh aliquot of this compound and newly thawed parental (sensitive) cells as a control. This rules out issues with drug degradation or culture contamination.

    • Step 2: Investigate Drug Efflux. Perform a drug accumulation assay using a fluorescent substrate for ABC transporters (e.g., Rhodamine 123). If drug accumulation is lower in resistant cells and can be reversed by an ABC transporter inhibitor (e.g., Verapamil), then increased efflux is a likely cause.

    • Step 3: Screen for Bypass Pathways. If efflux is not the cause, use Western blotting to check for hyper-activation of common bypass signaling pathways (e.g., p-AKT, p-ERK, p-MET).

    • Step 4: Sequence the Target Gene. If the above steps do not yield a clear answer, sequence the CHK1 gene to check for resistance-conferring mutations.

Problem 2: Western blot analysis shows that CHK1 phosphorylation is still inhibited, but downstream pathways remain active.

  • Question: I've treated my resistant cells with this compound and my Western blot confirms that p-CHK1 levels are down. However, p-ERK and p-AKT levels remain high. What does this mean?

  • Answer: This is a classic sign of bypass pathway activation. The drug is effectively inhibiting its direct target (CHK1), but the cell has activated a parallel pathway to maintain downstream signaling for survival and proliferation.

    • Recommended Action: Use a phospho-kinase array to get a broad overview of which alternative pathways might be activated. Based on the array results, you can then investigate specific pathways with targeted inhibitors. For example, if you find that MET is highly phosphorylated, you can treat the resistant cells with a combination of this compound and a MET inhibitor (e.g., Crizotinib) to see if sensitivity is restored.

Quantitative Data Summary

The following tables represent typical data seen when comparing sensitive and resistant cell lines.

Table 1: Comparative IC50 Values for this compound

Cell LineDescriptionIC50 (nM)Fold Change
Parent-1Parental Sensitive501x
Resist-1AResistant Sub-clone A55011x
Resist-1BResistant Sub-clone B120024x

Table 2: Gene Expression Analysis of ABC Transporters

GeneCell LineRelative mRNA Expression (Fold Change vs. Parental)
ABCB1 (P-gp)Resist-1A1.2
ABCB1 (P-gp)Resist-1B15.8
ABCG2Resist-1A1.1
ABCG2Resist-1B9.7

Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using a Resazurin-based Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the drug dilutions to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Resazurin Addition: Add 20 µL of a resazurin-based reagent (e.g., PrestoBlue™) to each well and incubate for 1-4 hours, or until a color change is observed.

  • Measurement: Read the fluorescence or absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the readings to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

  • Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-CHK1, CHK1, p-AKT, AKT, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor CHK1 CHK1 Receptor GF->CHK1 RAS RAS CHK1->RAS PI3K PI3K CHK1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Agent130 This compound Agent130->CHK1

Caption: Mechanism of action of this compound.

Experimental_Workflow start Observation: Increased IC50 to Agent-130 confirm 1. Confirm Resistance Phenotype (Repeat IC50 with controls) start->confirm efflux 2. Test for Drug Efflux (Rhodamine 123 Assay +/- Verapamil) confirm->efflux pathway 3. Screen for Bypass Pathways (Phospho-Kinase Array / Western Blot) efflux->pathway Negative efflux_pos Efflux Increased efflux->efflux_pos Positive sequence 4. Sequence Target Gene (Sanger/NGS of CHK1) pathway->sequence Negative pathway_pos Bypass Activated pathway->pathway_pos Positive sequence_pos Mutation Found sequence->sequence_pos Positive result_unknown Mechanism: Other (e.g., EMT, Target Downregulation) sequence->result_unknown Negative result_efflux Mechanism: ABC Transporter Upregulation efflux_pos->result_efflux result_pathway Mechanism: Bypass Pathway Activation pathway_pos->result_pathway result_sequence Mechanism: On-Target Mutation sequence_pos->result_sequence

Caption: Workflow for identifying resistance mechanisms.

Troubleshooting_Tree start Problem: Cells are resistant to Agent-130 q1 Is p-CHK1 inhibited upon treatment? start->q1 q2 Are downstream pathways (p-AKT, p-ERK) still active? q1->q2 Yes ans1_no Conclusion: Drug is not hitting its target. Suspect on-target mutation or major drug efflux. q1->ans1_no No ans2_yes Conclusion: Bypass pathway activation is likely. Identify and co-target the alternative pathway. q2->ans2_yes Yes ans2_no Conclusion: Resistance is likely independent of this signaling axis. Investigate other mechanisms (e.g., apoptosis evasion). q2->ans2_no No q3 Is drug accumulation reduced? ans3_yes Conclusion: Drug efflux is a key mechanism. Confirm with ABC transporter inhibitors and qPCR. q3->ans3_yes Yes ans1_no->q3

Caption: Logic tree for troubleshooting resistance.

how to reduce Antitumor agent-130-induced hepatotoxicity in mice

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitumor Agent-130

Disclaimer: this compound is a hypothetical compound for the purpose of this guide. The information provided below is based on established principles of drug-induced liver injury and mitigation strategies in murine models and should be adapted to the specific characteristics of the experimental agent .

Frequently Asked Questions (FAQs)

Q1: We are observing elevated ALT/AST levels in mice treated with this compound. What are the potential mechanisms of hepatotoxicity?

A1: Drug-induced liver injury (DILI) is a significant concern in drug development.[1][2] The hepatotoxicity of this compound may stem from several mechanisms that can act alone or in concert:

  • Direct Hepatocellular Injury: The agent or its metabolites can directly damage liver cells.[3] This process often involves the generation of reactive oxygen species (ROS) that overwhelm the liver's natural antioxidant defenses, leading to oxidative stress, lipid peroxidation, and damage to cellular components like mitochondria.[3][4][5]

  • Mitochondrial Dysfunction: Many drugs can impair mitochondrial function, leading to a decrease in ATP production and an increase in ROS. This can trigger apoptosis or necrosis of hepatocytes.[3][6]

  • Immune-Mediated Injury: The drug or its metabolites can act as haptens, binding to liver proteins and forming neoantigens. These can trigger an immune response, leading to inflammation and liver damage.[3][7]

  • Inhibition of Bile Salt Export Pump (BSEP): Interference with this transporter can lead to the accumulation of toxic bile acids within hepatocytes, causing cholestatic injury.[7]

  • Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded or misfolded proteins in the ER due to drug activity can trigger an ER stress response, which can lead to apoptosis.[7]

Q2: What are the first steps to troubleshoot unexpected hepatotoxicity in our mouse model?

A2: When encountering unexpected hepatotoxicity, a systematic approach is crucial:

  • Confirm the Finding: Repeat the experiment with a new cohort of animals to ensure the observation is reproducible. Include appropriate vehicle controls.

  • Dose-Response Assessment: Conduct a dose-response study to determine if the hepatotoxicity is dose-dependent. This can help in identifying a potential therapeutic window with an acceptable safety margin.

  • Time-Course Analysis: Evaluate liver injury markers at different time points after administration to understand the onset, progression, and potential recovery from the injury.

  • Histopathological Analysis: Collect liver tissues for histological examination (H&E staining) to characterize the nature of the liver injury (e.g., necrosis, steatosis, inflammation, cholestasis).[8]

  • Re-evaluate Drug Formulation: Ensure the vehicle used to dissolve this compound is not contributing to the observed toxicity.

Q3: Are there any known hepatoprotective agents that can be co-administered with this compound?

A3: Yes, several agents have been investigated for their hepatoprotective effects against chemotherapy-induced liver damage in animal models.[9][10] These often work by mitigating the underlying mechanisms of toxicity:

  • Antioxidants: N-acetylcysteine (NAC), a precursor to the antioxidant glutathione (GSH), has shown protective effects against drug-induced liver injury by replenishing GSH stores and scavenging ROS.[10] Silymarin, a flavonoid from milk thistle, also possesses antioxidant and anti-inflammatory properties.[4][11]

  • Anti-inflammatory Agents: Compounds that can suppress inflammatory pathways, such as those targeting TNF-α or NF-κB, may reduce immune-mediated liver damage.[4]

  • Mitochondrial Protective Agents: Certain compounds may help preserve mitochondrial function and prevent the downstream consequences of mitochondrial damage.

It is important to note that the efficacy of these agents will depend on the specific mechanism of this compound's hepatotoxicity. Prophylactic administration of some hepatoprotective agents has been shown to allow for the continuation of anticancer therapy without liver toxicity in some studies.[11]

Troubleshooting Guides

Issue 1: High Variability in Liver Enzyme Levels Between Mice
Potential Cause Troubleshooting Step
Genetic Background of Mice Different mouse strains can have varying susceptibility to drug-induced liver injury.[12] Ensure a consistent inbred strain (e.g., C57BL/6J) is used across all experimental groups.
Sex Differences Male mice are often more susceptible to certain types of drug-induced liver injury than females.[12] Experiments should ideally be conducted in a single sex, or both sexes should be included and analyzed separately.
Fasting Status Fasting can deplete hepatic glutathione (GSH) levels, potentially increasing susceptibility to hepatotoxicity.[13] Standardize the fasting period for all animals before drug administration.
Dosing Inaccuracy Inconsistent administration of the agent can lead to variable exposure. Ensure accurate dosing based on individual body weight and proper administration technique (e.g., oral gavage, intraperitoneal injection).
Underlying Health Status Subclinical infections or other health issues can influence an animal's response to a drug. Ensure all mice are healthy and sourced from a reliable vendor.
Issue 2: Discrepancy Between Liver Enzyme Data and Histology
Potential Cause Troubleshooting Step
Timing of Sample Collection Peak enzyme elevation may not coincide with the most severe histological changes. Conduct a time-course study to correlate biochemical markers with histopathological findings at different time points.
Type of Liver Injury Some forms of liver injury, such as steatosis or cholestasis, may not always cause a dramatic increase in ALT/AST levels. Use additional stains (e.g., Oil Red O for lipids, bile duct markers) to better characterize the injury.
Regenerative Response The liver has a remarkable capacity for regeneration.[14] If samples are collected during a recovery phase, enzyme levels may have started to normalize while histological evidence of prior damage and ongoing repair is still present.
Analytical Error Ensure serum samples are properly handled and stored to prevent enzyme degradation. Verify the calibration and accuracy of the biochemical analyzer.

Experimental Protocols

Protocol 1: Induction and Assessment of Hepatotoxicity

This protocol provides a general framework for evaluating the hepatotoxicity of this compound.

  • Animal Model: Male C57BL/6J mice, 8-10 weeks old.

  • Acclimatization: House mice for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Grouping:

    • Group 1: Vehicle control

    • Group 2: this compound (low dose)

    • Group 3: this compound (mid dose)

    • Group 4: this compound (high dose)

  • Administration: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Sample Collection: At a predetermined endpoint (e.g., 24, 48, or 72 hours post-dose), euthanize mice.

    • Collect blood via cardiac puncture for serum separation.

    • Perfuse and collect the liver. A portion should be fixed in 10% neutral buffered formalin for histology, and the remainder snap-frozen in liquid nitrogen for molecular analysis.

  • Biochemical Analysis: Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercial assay kits.[15]

  • Histological Analysis: Process formalin-fixed liver tissue, embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).[8] Evaluate sections for necrosis, inflammation, steatosis, and other pathological changes.

Protocol 2: Evaluating a Hepatoprotective Agent (e.g., N-acetylcysteine - NAC)
  • Animal Model and Acclimatization: As described in Protocol 1.

  • Grouping:

    • Group 1: Vehicle control

    • Group 2: this compound (at a known hepatotoxic dose)

    • Group 3: NAC + this compound

    • Group 4: NAC alone

  • Administration:

    • Administer NAC (e.g., intraperitoneally) 1-2 hours prior to the administration of this compound.

    • Administer this compound or vehicle as in Protocol 1.

  • Sample Collection and Analysis: Follow steps 6-8 from Protocol 1. Additionally, liver homogenates can be used to measure levels of glutathione (GSH) and markers of oxidative stress (e.g., malondialdehyde - MDA).[15]

Data Presentation

Table 1: Example Serum Biochemistry Data

GroupTreatmentnALT (U/L)AST (U/L)
1Vehicle835.2 ± 4.150.8 ± 6.3
2This compound (50 mg/kg)8450.6 ± 75.3620.1 ± 98.7
3NAC + this compound8150.3 ± 25.9#210.5 ± 33.4#
4NAC only833.9 ± 3.848.9 ± 5.5
Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle. #p < 0.05 vs. This compound.

Table 2: Example Liver Oxidative Stress Markers

GroupTreatmentnGSH (nmol/mg protein)MDA (nmol/mg protein)
1Vehicle89.8 ± 1.21.5 ± 0.2
2This compound (50 mg/kg)83.1 ± 0.55.8 ± 0.9
3NAC + this compound87.5 ± 0.9#2.1 ± 0.4#
4NAC only810.1 ± 1.31.4 ± 0.3
Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle. #p < 0.05 vs. This compound.

Visualizations

Hepatotoxicity_Pathway cluster_drug Pharmacokinetics cluster_cell Hepatocellular Events cluster_outcome Outcome Antitumor_Agent_130 This compound Metabolism Hepatic Metabolism (e.g., CYP450) Antitumor_Agent_130->Metabolism Reactive_Metabolite Reactive Metabolite Metabolism->Reactive_Metabolite Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolite->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (↑ ROS, ↓ GSH) Reactive_Metabolite->Oxidative_Stress Immune_Activation Immune Cell Activation Reactive_Metabolite->Immune_Activation Haptenization Mitochondrial_Dysfunction->Oxidative_Stress Hepatocyte_Injury Hepatocyte Injury (Necrosis/Apoptosis) Oxidative_Stress->Hepatocyte_Injury Immune_Activation->Hepatocyte_Injury ALT_AST_Release ↑ ALT/AST Release Hepatocyte_Injury->ALT_AST_Release

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_analysis Analysis Animals Select Mouse Strain (e.g., C57BL/6J) Grouping Divide into Control & Treatment Groups Animals->Grouping Pretreatment Administer Hepatoprotective Agent (e.g., NAC) Grouping->Pretreatment Treatment Administer Vehicle or This compound Grouping->Treatment For groups without pretreatment Pretreatment->Treatment 1-2 hours prior Endpoint Euthanize at Predetermined Endpoint Treatment->Endpoint Sample_Collection Collect Blood & Liver Tissue Endpoint->Sample_Collection Biochemistry Serum ALT/AST Analysis Sample_Collection->Biochemistry Histology H&E Staining of Liver Sections Sample_Collection->Histology Molecular Oxidative Stress Marker Analysis Sample_Collection->Molecular

Caption: Experimental workflow for assessing hepatoprotective agents.

References

overcoming poor bioavailability of Antitumor agent-130

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitumor Agent-130

This guide provides troubleshooting advice and frequently asked questions for researchers working with this compound, focusing on overcoming its inherent poor oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main physicochemical properties?

This compound is a potent, orally administered small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway. Its clinical utility is hampered by poor oral bioavailability, which stems from its challenging physicochemical properties. It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability.[1][2]

Table 1: Physicochemical Properties of this compound

ParameterValueImplication for Bioavailability
Molecular Weight528.6 g/mol High MW can sometimes limit passive diffusion.
Aqueous Solubility< 0.01 mg/mL (at pH 1.2-6.8)Very low solubility is the primary rate-limiting step for absorption.[3][4]
LogP4.8High lipophilicity contributes to poor aqueous solubility.
Permeability (Papp)High (>10 x 10⁻⁶ cm/s in Caco-2)The compound can readily cross intestinal membranes once dissolved.[2][5]
BCS ClassificationClass IIBioavailability is limited by dissolution rate.[2]

Q2: Why is the oral bioavailability of this compound so low and variable?

The poor bioavailability is a direct consequence of its low aqueous solubility.[3] For an orally administered drug to be absorbed into the bloodstream, it must first dissolve in the gastrointestinal fluids. Because Agent-130 dissolves very slowly, only a small fraction of the administered dose is available for absorption, leading to low and inconsistent plasma concentrations.[4][6] Factors such as diet, GI motility, and local pH can further influence the limited dissolution, causing high inter-subject variability in preclinical studies.[3]

Q3: What are the primary barriers affecting the oral bioavailability of a compound like Agent-130?

The main barriers for an orally administered drug can be simplified into three stages: dissolution, absorption (permeability), and metabolism. For Agent-130, the key bottleneck is dissolution.

cluster_GI Gastrointestinal Tract cluster_Systemic Systemic Circulation Drug Oral Dose (Agent-130) Dissolved Drug in Solution Drug->Dissolved Dissolution (Rate-Limiting Step) Absorbed Absorption across Intestinal Wall Dissolved->Absorbed Permeation Liver Liver (First-Pass Metabolism) Absorbed->Liver Circulation Systemic Circulation Absorbed->Circulation Bioavailable Drug Liver->Circulation

Figure 1: Key barriers to oral bioavailability for Agent-130.

Troubleshooting Guide

Q4: My in vitro experiments show high potency, but I see minimal efficacy in animal models. What is the likely cause?

This is a classic symptom of poor oral bioavailability. The concentration of Agent-130 reaching the systemic circulation and, subsequently, the tumor site is likely insufficient to elicit a therapeutic response. Before increasing the dose, which can introduce toxicity concerns, it is crucial to verify the pharmacokinetic profile. An initial pharmacokinetic study measuring plasma concentration over time after oral administration is recommended.

Q5: I am observing significant variability in plasma concentrations between subjects in my mouse study. How can I reduce this?

High variability is often linked to the dissolution-limited absorption of BCS Class II compounds.[2] To mitigate this, moving from a simple aqueous suspension to an enabling formulation is necessary.

  • Micronization/Nano-milling: Reducing particle size increases the surface area for dissolution.[7][8]

  • Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can bypass the dissolution step by presenting the drug in a solubilized state.[7][9] These are often highly effective for lipophilic compounds like Agent-130.

Q6: Agent-130 precipitates when I dilute my DMSO stock solution into an aqueous buffer for cell-based assays. How can I solve this?

This is a solubility issue. The final DMSO concentration in your assay media should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts. To improve solubility in the assay medium, you can use a formulation approach, such as complexation with cyclodextrins, which can increase the aqueous solubility of poorly soluble compounds for in vitro testing.[10][11]

Formulation Strategies & Comparative Data

Improving the bioavailability of Agent-130 requires advanced formulation strategies designed to enhance its dissolution rate and solubility in the gastrointestinal tract.

cluster_approaches Dissolution Enhancement Strategies Start Start: Poor Bioavailability of This compound CheckSol Is the issue primarily solubility/dissolution? Start->CheckSol CheckPerm Is permeability also a concern? CheckSol->CheckPerm No SizeRed Particle Size Reduction (Micronization, Nanonization) CheckSol->SizeRed Yes PermEnhance Add Permeation Enhancers CheckPerm->PermEnhance Yes SizeRed->CheckPerm SolidDisp Amorphous Solid Dispersions SolidDisp->CheckPerm LipidForm Lipid-Based Formulations (e.g., SEDDS) LipidForm->CheckPerm Complex Complexation (e.g., Cyclodextrins) Complex->CheckPerm PermEnhance->LipidForm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Agent130 This compound Agent130->PI3K Inhibits Agent130->mTOR Inhibits

References

Technical Support Center: Large-Scale Synthesis of Antitumor Agent E7130

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the large-scale synthesis of the potent antitumor agent E7130. Based on published data, "Antitumor agent-130" is identified as E7130, a structurally complex analog of the marine natural product halichondrin B.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of E7130, with solutions derived from published process development studies.

Question: We are experiencing low overall yields in the final stages of the synthesis, particularly during fragment coupling and cyclization. How can this be improved?

Answer: This is a well-documented challenge, especially in early-generation synthetic routes. The initial 109-step synthesis of E7130 suffered from low yields in its final steps, rendering it unsuitable for scale-up.[1] The key to overcoming this was a strategic change in the fragment coupling methodology.

  • Initial Approach (Problematic): The first-generation synthesis featured a grueling 47-step linear sequence, leading to significant material loss before the crucial final steps.[1]

  • Recommended Solution (Third-Generation Route): A major breakthrough was achieved by redesigning the synthesis to use a novel Zr/Ni mediated ketone coupling reaction to join the two large fragments of the molecule. This strategic shift resulted in "marked improvements in the overall efficiency of synthesis".[1] This newer route simplifies the final deprotection and cyclization steps, avoiding a cumbersome sequential process and significantly boosting yield.[1]

Question: Our purification process requires multiple, difficult HPLC runs to remove impurities, which is not viable for large-scale production. Are there alternative strategies?

Answer: Yes, this was a specific issue with the second-generation synthetic route.[1] While an improvement over the first, it still required "non-trivial HPLC work" for purification. The most effective solution is the adoption of the third-generation synthesis strategy, which was designed to address this bottleneck. The robustness of this route allowed for the successful GMP manufacturing of 11.5g of E7130 at over 99.8% purity without the need for any HPLC purification, a critical achievement for large-scale production.[2]

Question: How can we ensure proper stereochemical control across the 31 chiral centers during a multi-gram scale-up?

Answer: The immense stereochemical complexity of E7130, with 31 chiral centers creating roughly 4 billion potential stereoisomers, is a primary challenge.[3][4] There is no simple troubleshooting fix for this; stereocontrol must be rigorously designed into the synthetic route from the beginning.

  • Core Principle: The successful multi-gram synthesis demonstrates that the chosen pathway, developed by the Kishi group, exerts exceptional control over each stereocenter's formation.[3][4][5][6]

  • Key Takeaway: If you are facing stereocontrol issues, it likely indicates a problem with the specific reagents, conditions, or the fundamental design of the synthetic step. A thorough review of the established, published synthetic route is critical. The third-generation route was specifically optimized to construct key stereocenters early and reliably within the fragments before the main coupling reaction.[1]

Question: We are struggling to transition our milligram-scale synthesis to a multi-gram scale under GMP conditions. What are the critical considerations?

Answer: The transition from small-scale lab synthesis to large-scale GMP manufacturing is a significant hurdle. The successful production of E7130 provides a roadmap. It took approximately 18 months to move from the initial milligram-scale synthesis to a ten-gram GMP batch.[7][8][9]

  • Robust Reactions: Each step must be highly reproducible and tolerant of minor fluctuations in conditions. The Zr/Ni mediated coupling was a key enabling reaction that proved to be robust and scalable.

  • Process Optimization: Intensive process research and close collaboration between research and manufacturing teams are essential to identify and mitigate potential failure points before they occur on a large scale.[2]

  • Impurity Profiling: A deep understanding of potential side-reactions and the resulting impurities is necessary to develop a process that avoids them, minimizing the need for complex downstream purification.

Frequently Asked Questions (FAQs)

What is Antitumor Agent E7130? E7130 is a highly complex synthetic analog of halichondrin B, a natural product isolated from marine sponges.[1][5] It possesses a molecular weight of 1066 and a 52-carbon backbone with 31 chiral centers, making it one of the most complex non-protein drugs ever prepared by total synthesis for clinical trials.[1]

What is the primary mechanism of action for E7130? E7130 has a dual mechanism of action:

  • Microtubule Dynamics Inhibitor: It is a potent inhibitor of microtubule growth, but it functions with a distinct mechanism compared to other agents like taxanes.[1][5][6][10]

  • Tumor Microenvironment (TME) Modulator: E7130 remodels the TME by increasing CD31-positive endothelial cells (vascular remodeling) and, crucially, reducing α-SMA-positive cancer-associated fibroblasts (CAFs).[3][4][5][6][11][12]

What was the single most important breakthrough for the large-scale synthesis of E7130? The most critical innovation was the development of a third-generation synthetic route that changed the site of coupling for the two major molecular fragments. This route employed a novel Zr/Ni mediated ketone coupling, which dramatically improved the efficiency and yield of the synthesis and simplified the final cyclization and purification steps.[1]

Quantitative Data Summary

The following table summarizes the reported quantitative outcomes for the large-scale synthesis of E7130 and its immediate precursor under GMP conditions.

CompoundStarting Material MassFinal Mass AchievedPurityPurification MethodReference
C52-Halichondrin-B Alcohol Not specified19.5 g99.84%Not specified[10]
E7130 (C52-Halichondrin-B Amine) 15.0 g11.5 g99.81%No HPLC Required[2][4][10][11]

Experimental Protocols

The complete, step-by-step 92-step synthesis of E7130 is proprietary and exceedingly complex. However, the overall strategy and key methodologies have been described in publications from the Kishi group and Eisai. The full experimental procedures can be found in the supporting information of the primary literature.[7]

Overall Synthetic Strategy:

The synthesis is a convergent one, meaning that large, complex fragments of the molecule ("left half" and "right half") are synthesized independently and then joined together near the end of the process. This is more efficient for complex molecules than a purely linear synthesis.

Key Enabling Experiment: Zr/Ni Mediated Ketone Coupling

The crucial step in the third-generation synthesis is the coupling of the two primary fragments. This was achieved using a novel zirconium and nickel-mediated reaction.

  • Fragment Preparation: The advanced "left half" and "right half" intermediates are synthesized through multi-step sequences with high stereochemical control.

  • Coupling Reaction: The fragments are coupled using a reagent system containing zirconium (Zr) and nickel (Ni) catalysts. This facilitates the formation of a key carbon-carbon bond between the two complex ketones.

  • Deprotection and Cyclization: Following the successful coupling, final protecting groups are removed, and the molecule undergoes its final macrolactonization (cyclization) to yield the complete E7130 structure.

This refined strategy proved to be highly efficient and robust, enabling the production of multi-gram quantities of the drug substance.

Visualizations

Diagram 1: E7130 Synthesis Workflow Evolution

G cluster_gen1 Generation 1 cluster_gen2 Generation 2 cluster_gen3 Generation 3 (Breakthrough) gen1 109-Step Synthesis (47-Step Linear Sequence) prob1 Low final step yield Unsuitable for scale-up gen1->prob1 gen2 Improved Route prob1->gen2 Process Iteration prob2 Required difficult HPLC purification gen2->prob2 gen3 New Coupling Strategy (Zr/Ni Mediated) prob2->gen3 Process Innovation success >10g Scale GMP Synthesis >99.8% Purity No HPLC Needed gen3->success

Caption: Logical workflow of E7130 synthesis development.

G TGFB TGF-β (from cancer cells) Fibroblast Fibroblast TGFB->Fibroblast Activates Microtubule Microtubule Network Formation Fibroblast->Microtubule PI3K PI3K/AKT/mTOR Pathway Activation Microtubule->PI3K Enables aSMA α-SMA Expression (CAF Marker) PI3K->aSMA Promotes E7130 E7130 E7130->Inhibition Inhibition->Microtubule

References

Technical Support Center: Refining Antitumor Agent-130 (Labetuzumab Govitecan) Delivery to Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitumor agent-130, Labetuzumab govitecan (IMMU-130).

Frequently Asked Questions (FAQs)

Q1: What is this compound (Labetuzumab govitecan)?

A1: Labetuzumab govitecan (IMMU-130) is an antibody-drug conjugate (ADC). It is composed of a humanized monoclonal antibody, labetuzumab, which targets the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), linked to SN-38, the active metabolite of the chemotherapy drug irinotecan.[1][2][3] The linkage is achieved through a proprietary, pH-sensitive linker.[2]

Q2: What is the mechanism of action of Labetuzumab govitecan?

A2: The labetuzumab antibody component of the ADC binds to CEACAM5, an antigen overexpressed on the surface of various solid tumor cells, including colorectal cancer.[4][5] Following binding, the ADC is internalized by the tumor cell. The acidic environment within the cell's lysosomes cleaves the linker, releasing the cytotoxic payload, SN-38.[3] SN-38 is a topoisomerase I inhibitor, which leads to DNA damage and ultimately, cancer cell death.[6]

Q3: Why is targeting CEACAM5 a promising strategy for solid tumors?

A3: CEACAM5 is highly expressed in a majority of solid tumors, including gastrointestinal, colorectal, and pancreatic cancers, but has limited expression in normal tissues.[4][5] This differential expression makes it an attractive target for delivering cytotoxic agents specifically to cancer cells, potentially minimizing off-target toxicity.[5]

Q4: How does the delivery of SN-38 by Labetuzumab govitecan compare to systemic administration of its prodrug, irinotecan?

A4: Preclinical studies have shown that Labetuzumab govitecan delivers a significantly higher concentration of SN-38 to tumors compared to systemic irinotecan administration. One study reported a greater than 300-fold increase in SN-38 delivery to CEA-producing tumors.[6] This targeted delivery also results in lower levels of SN-38 and its less active glucuronidated form (SN-38G) in normal tissues, which may reduce systemic toxicity.[6]

Troubleshooting Guides

This section addresses common issues that may be encountered during preclinical experiments with Labetuzumab govitecan.

Problem Potential Cause Troubleshooting Steps
Low Antitumor Efficacy in Xenograft Models 1. Low or heterogeneous CEACAM5 expression in the tumor model: The efficacy of Labetuzumab govitecan is dependent on the presence of its target. 2. Poor ADC penetration into the tumor: Dense extracellular matrix and high interstitial fluid pressure in solid tumors can limit ADC access to all cancer cells.[4][7] 3. Premature cleavage of the linker: Instability of the linker in circulation can lead to systemic release of SN-38 and reduced tumor-specific delivery. 4. Inefficient internalization of the ADC: Labetuzumab is a slowly internalizing antibody, which can affect the rate of payload release inside the cell.[1]1. Verify CEACAM5 expression: Confirm target expression levels in your tumor model using immunohistochemistry (IHC) or flow cytometry. Consider using a cell line with known high CEACAM5 expression as a positive control. 2. Optimize dosing regimen: Experiment with different dosing schedules (e.g., more frequent, lower doses) to potentially improve tumor penetration. 3. Assess ADC stability: Evaluate the stability of the conjugate in plasma or serum from the host species to check for premature payload release. 4. Enhance internalization: While difficult to alter for a given ADC, co-administration of agents that can enhance endocytosis could be explored in an experimental setting.
High Off-Target Toxicity 1. Non-specific uptake of the ADC: ADCs can be taken up by non-target cells, such as those in the liver and spleen, through the mononuclear phagocyte system.[7] 2. Premature release of SN-38: As mentioned above, linker instability can lead to systemic toxicity. 3. Hydrophobicity of the payload: SN-38 is hydrophobic, which can contribute to non-specific interactions and uptake.1. Evaluate biodistribution: Perform a biodistribution study to quantify the accumulation of the ADC in tumors versus major organs. 2. Analyze linker stability: Use analytical methods like HPLC to assess the integrity of the ADC in circulation over time. 3. Consider formulation adjustments: In an experimental context, altering the formulation with agents like PEGylation could be explored to reduce non-specific uptake.
Inconsistent Results Between Experiments 1. ADC aggregation: ADCs can be prone to aggregation, which can affect their efficacy and biodistribution. 2. Variability in xenograft tumor models: Tumor growth rates and vascularization can vary between individual animals, impacting ADC delivery. 3. Inconsistent ADC preparation/handling: Freeze-thaw cycles or improper storage can compromise the integrity of the ADC.1. Characterize the ADC: Regularly assess the aggregation state of your ADC stock using size exclusion chromatography (SEC). 2. Standardize tumor models: Ensure consistent tumor cell implantation techniques and start treatment when tumors reach a standardized size range. 3. Follow strict handling protocols: Aliquot the ADC upon receipt to minimize freeze-thaw cycles and store at the recommended temperature.
Difficulty in Quantifying SN-38 in Tumor Tissue 1. Inefficient extraction of SN-38: The hydrophobicity of SN-38 can make its extraction from tissue challenging. 2. Degradation of SN-38: The lactone ring of SN-38 is susceptible to hydrolysis at pH > 6, converting it to a less active carboxylate form.[8] 3. Low concentrations in tissue: The amount of delivered payload can be low, requiring a highly sensitive analytical method.1. Optimize extraction protocol: Use a solvent system optimized for hydrophobic small molecules. One study successfully used DMSO for SN-38 extraction from tumors.[9] 2. Maintain acidic conditions: Ensure that all buffers and solvents used during extraction and analysis are at an acidic pH to preserve the active lactone form of SN-38. 3. Use a sensitive detection method: High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are recommended for sensitive and accurate quantification of SN-38.[9]

Quantitative Data Summary

Table 1: Preclinical SN-38 Delivery Advantage of Labetuzumab Govitecan vs. Irinotecan
ParameterLabetuzumab Govitecan (IMMU-130)IrinotecanFold Advantage for IMMU-130
Injected SN-38 Equivalents ~16 µg~500 µgN/A
SN-38 Levels in Tumor (AUC) ~10- to 17-fold higherLower>300-fold (normalized to injected dose)
SN-38 and SN-38G in Normal Tissues Lower levelsHigher levelsN/A
Data from a preclinical study in mice bearing human colonic cancer cells.[6]
Table 2: Clinical Efficacy of Labetuzumab Govitecan in Metastatic Colorectal Cancer (Phase I/II Trial)
ParameterValue
Patients Treated 86
Best Overall Response 1 Partial Response, 42 Stable Disease
Median Progression-Free Survival 3.6 months
Median Overall Survival 6.9 months
Data from a study in heavily pretreated patients, all of whom had prior irinotecan therapy.[1][10]
Table 3: Common Grade ≥3 Adverse Events in the Labetuzumab Govitecan Phase I/II Trial
Adverse EventPercentage of Patients
Neutropenia 16%
Leukopenia 11%
Anemia 9%
Diarrhea 7%
Data from all dose cohorts in the trial.[1][10]

Experimental Protocols

Murine Xenograft Model for Efficacy Studies
  • Cell Culture: Culture a human cancer cell line with confirmed high CEACAM5 expression (e.g., LS174T or GW-39 for colorectal cancer) under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-5 x 10^6 cells in sterile PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer Labetuzumab govitecan, vehicle control, and any comparator agents (e.g., irinotecan) via the appropriate route (typically intravenous for ADCs). Dosing and schedule should be based on previous studies or dose-finding experiments.

  • Efficacy Assessment: Continue to monitor tumor volume throughout the study. Primary endpoints are typically tumor growth inhibition and survival.

ADC Biodistribution Study
  • Radiolabeling (Optional but Recommended): For quantitative analysis, the antibody component of the ADC can be radiolabeled with an isotope such as Indium-111 (¹¹¹In) or Zirconium-89 (⁸⁹Zr).

  • Animal Model: Use tumor-bearing mice as described in the efficacy study protocol.

  • ADC Administration: Inject the (radiolabeled) Labetuzumab govitecan intravenously at the desired dose.

  • Tissue Collection: At various time points post-injection (e.g., 4, 24, 48, 96 hours), euthanize cohorts of mice. Collect blood and dissect tumors and major organs (liver, spleen, kidneys, lungs, heart).

  • Quantification:

    • Radiolabeled ADC: Weigh each tissue and measure the radioactivity using a gamma counter. Calculate the percentage of the injected dose per gram of tissue (%ID/g).

    • Non-radiolabeled ADC: Homogenize tissues and use an ELISA specific for the humanized antibody to quantify ADC concentration.

  • Data Analysis: Plot the %ID/g for each tissue over time to determine the pharmacokinetic profile and tumor-targeting efficiency of the ADC.

Quantification of SN-38 from Tumor Tissue
  • Sample Collection: Excise tumors from treated mice at specified time points. Snap-freeze in liquid nitrogen and store at -80°C until analysis.

  • Tissue Homogenization: Weigh the frozen tumor tissue and homogenize in a suitable buffer.

  • SN-38 Extraction:

    • Add an extraction solvent (e.g., DMSO or an acidified organic solvent like 0.01 M HCl:methanol) to the tumor homogenate.[9]

    • Vortex thoroughly and centrifuge to pellet the tissue debris.

    • Collect the supernatant containing the extracted SN-38.

  • HPLC or LC-MS/MS Analysis:

    • Prepare a standard curve of known SN-38 concentrations.

    • Inject the extracted samples and standards onto an appropriate HPLC or LC-MS/MS system.

    • Use a validated method to separate and quantify the SN-38 peak. The method should be able to distinguish between the active lactone and inactive carboxylate forms of SN-38.

  • Data Analysis: Determine the concentration of SN-38 in the tumor extracts by comparing the peak areas to the standard curve. Normalize the amount of SN-38 to the weight of the tumor tissue (e.g., ng of SN-38 per mg of tumor).

Visualizations

experimental_workflow Experimental Workflow for Preclinical Evaluation of Labetuzumab Govitecan cluster_0 In Vitro Characterization cluster_1 In Vivo Studies cluster_2 Data Analysis a CEACAM5 Expression (IHC/Flow Cytometry) d Xenograft Model Development a->d b ADC Binding Assay b->d c In Vitro Cytotoxicity Assay c->d e Efficacy Study (Tumor Growth Inhibition) d->e f Biodistribution Study (%ID/g) d->f g Payload Quantification (SN-38 in Tumor) d->g h Assess Antitumor Activity e->h i Determine PK/PD Relationship f->i g->i j Evaluate Safety Profile h->j i->j

Caption: Workflow for preclinical evaluation of Labetuzumab govitecan.

signaling_pathway Labetuzumab Govitecan (IMMU-130) Mechanism of Action cluster_0 Extracellular Space cluster_1 Tumor Cell cluster_2 Cytoplasm cluster_3 Nucleus ADC Labetuzumab Govitecan (IMMU-130) CEACAM5 CEACAM5 Receptor ADC->CEACAM5 1. Binding Endosome Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking SN38_cyto Released SN-38 Lysosome->SN38_cyto 4. Linker Cleavage (Acidic pH) Top1 Topoisomerase I SN38_cyto->Top1 5. Nuclear Entry SN38_cyto->Top1 6. Inhibition DNA DNA Top1->DNA DNA_damage DNA Strand Breaks Top1->DNA_damage 7. Trapped Complex Apoptosis Apoptosis DNA_damage->Apoptosis 8. Cell Cycle Arrest Membrane CEACAM5->Endosome 2. Internalization (Endocytosis)

Caption: Mechanism of action of Labetuzumab govitecan (IMMU-130).

References

Validation & Comparative

Comparative Analysis of Antitumor Agent-130 and Doxorubicin in Preclinical Lung Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the novel investigational drug, Antitumor Agent-130, and the established chemotherapeutic agent, Doxorubicin, in preclinical lung cancer models. The data presented is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive overview of the efficacy, safety, and mechanisms of action of these two compounds.

Executive Summary

Lung cancer remains a leading cause of cancer-related mortality worldwide, necessitating the development of more effective and less toxic therapeutic agents. This guide evaluates a novel therapeutic candidate, this compound, against the widely used anthracycline antibiotic, Doxorubicin. While Doxorubicin is a potent and broadly effective anticancer drug, its clinical utility is often limited by significant cardiotoxicity.[1][2] this compound is a hypothetical next-generation agent designed for enhanced tumor-specific targeting and a more favorable safety profile. This document presents a comparative analysis of their performance in in vitro and in vivo lung cancer models.

Quantitative Data Summary

The following tables summarize the key performance metrics of this compound and Doxorubicin in preclinical lung cancer models.

Table 1: In Vitro Cytotoxicity against A549 Non-Small Cell Lung Cancer Cells

AgentIC50 (nM)Apoptosis Induction (at IC50)
This compound7565%
Doxorubicin15045%

Table 2: In Vivo Efficacy in A549 Xenograft Mouse Model

Agent (Dosage)Tumor Growth Inhibition (%)Overall Survival Increase (%)
This compound (10 mg/kg)8560
Doxorubicin (5 mg/kg)6035

Table 3: Comparative Toxicity Profile in Animal Models

AgentKey ToxicitiesCardiotoxicity Marker (cTnI levels)
This compoundMild, transient myelosuppressionNo significant increase
DoxorubicinCardiotoxicity, myelosuppression, mucositis[3][4]Significant increase

Mechanism of Action

Doxorubicin: Doxorubicin exerts its anticancer effects through multiple mechanisms. It intercalates into DNA, disrupting topoisomerase II-mediated DNA repair and generating free radicals that induce oxidative damage to cellular components, ultimately leading to cell death.[2][3][5]

This compound (Hypothetical): this compound is a highly specific inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). By selectively binding to and inhibiting Bcl-2, this compound promotes the intrinsic pathway of apoptosis in cancer cells, which often overexpress Bcl-2 to evade cell death. This targeted mechanism is hypothesized to spare healthy tissues where Bcl-2 expression is lower, thus reducing off-target toxicity.

Signaling Pathway Diagrams

doxorubicin_pathway Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition Mitochondria Mitochondria Doxorubicin->Mitochondria Redox Cycling DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis ROS Reactive Oxygen Species (ROS) ROS->Apoptosis Mitochondria->ROS agent130_pathway Agent130 This compound Bcl2 Bcl-2 Agent130->Bcl2 Inhibition Bax_Bak Bax/Bak Bcl2->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Cell_Culture A549 Cell Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Apoptosis Apoptosis Assay (FACS) Cytotoxicity->Apoptosis Efficacy Efficacy Analysis Apoptosis->Efficacy Xenograft A549 Xenograft Model Treatment Drug Administration Xenograft->Treatment Monitoring Tumor & Weight Monitoring Treatment->Monitoring Toxicity Toxicity Assessment Monitoring->Toxicity Safety Safety & Tolerability Toxicity->Safety Comparison Comparative Analysis Efficacy->Comparison Safety->Comparison

References

Validating the Primary Target of Antitumor Agent-130 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data for validating the primary in vivo target of the novel investigational compound, Antitumor agent-130. Data is presented alongside a well-established alternative, offering an objective assessment of target engagement and downstream pharmacological effects. Detailed experimental protocols and visual workflows are provided to support the replication and further investigation of these findings.

Fictional Scenario and Agent Profiles

To provide a realistic framework for this guide, we have established the following fictional context:

  • This compound: A novel, selective, ATP-competitive inhibitor of Kinase X.

  • Kinase X: A serine/threonine kinase that is a critical downstream effector in the oncogenic "Growth Factor Receptor Y (GFRY)" signaling pathway. Hyperactivation of this pathway is a known driver in several aggressive solid tumors.

  • Alternative Agent-B (Vemurafenib analog): A well-characterized inhibitor of BRAF V600E, a known oncogenic kinase in the MAPK pathway. This will serve as a comparator for the experimental validation methodologies.

  • Cell Line: "TumorCell-7," a fictional human cancer cell line harboring an activating mutation in GFRY, leading to constitutive activation of the Kinase X pathway.

In Vivo Target Validation: Comparative Data

Three key in vivo experiments were conducted to validate and compare the primary targets of this compound and Alternative Agent-B.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying direct target engagement in a cellular or in vivo context. It relies on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Table 1: In Vivo CETSA Results in Tumor-Bearing Mice

Treatment GroupTarget ProteinMelting Temperature (Tm)Thermal Shift (ΔTm)
VehicleKinase X52.1°C-
This compoundKinase X58.9°C+6.8°C
VehicleBRAF V600E54.3°C-
Alternative Agent-BBRAF V600E60.1°C+5.8°C
Downstream Substrate Phosphorylation

To confirm functional inhibition of the target kinase, the phosphorylation status of a known downstream substrate was assessed in tumor lysates from treated animals. For Kinase X, the substrate is "Substrate-P," and for BRAF V600E, it is MEK.

Table 2: Inhibition of Downstream Substrate Phosphorylation

Treatment GroupTarget PathwayPhosphorylated Substrate Level (Relative to Vehicle)Percent Inhibition
VehicleKinase X1.000%
This compoundKinase X0.1585%
VehicleBRAF V600E1.000%
Alternative Agent-BBRAF V600E0.2278%
Tumor Growth Inhibition in Xenograft Models

The antitumor efficacy of both agents was evaluated in xenograft models using TumorCell-7 cells engineered to express either the wild-type target or a known drug-resistant mutant. This experiment aims to demonstrate that the antitumor effect is a direct result of target inhibition.

Table 3: Tumor Growth Inhibition in Wild-Type vs. Resistant Xenografts

Treatment GroupXenograft ModelAverage Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition
VehicleKinase X (Wild-Type)1500-
This compoundKinase X (Wild-Type)30080%
VehicleKinase X (Resistant Mutant)1450-
This compoundKinase X (Resistant Mutant)130010%
VehicleBRAF V600E (Wild-Type)1600-
Alternative Agent-BBRAF V600E (Wild-Type)40075%
VehicleBRAF V600E (Resistant Mutant)1550-
Alternative Agent-BBRAF V600E (Resistant Mutant)14009.7%

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the experimental workflows used in this validation study.

cluster_0 GFRY Signaling Pathway Growth Factor Growth Factor GFRY GFRY Growth Factor->GFRY Kinase X Kinase X GFRY->Kinase X Substrate-P Substrate-P Kinase X->Substrate-P Transcription Factors Transcription Factors Substrate-P->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Tumor Growth Tumor Growth Gene Expression->Tumor Growth This compound This compound This compound->Kinase X Inhibition

Caption: GFRY Signaling Pathway and Inhibition by this compound.

cluster_1 In Vivo Target Validation Workflow cluster_2 CETSA cluster_3 Phospho-Substrate Analysis cluster_4 Tumor Growth Inhibition Tumor Xenograft Model Tumor Xenograft Model Drug Administration Drug Administration Tumor Xenograft Model->Drug Administration Tumor Tissue Collection Tumor Tissue Collection Drug Administration->Tumor Tissue Collection Tumor Volume Measurement Tumor Volume Measurement Drug Administration->Tumor Volume Measurement Heat Treatment Heat Treatment Tumor Tissue Collection->Heat Treatment Lysate Preparation Lysate Preparation Tumor Tissue Collection->Lysate Preparation Protein Extraction Protein Extraction Heat Treatment->Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot Tm Calculation Tm Calculation Western Blot->Tm Calculation ELISA / Western Blot ELISA / Western Blot Lysate Preparation->ELISA / Western Blot Quantification Quantification ELISA / Western Blot->Quantification Data Analysis Data Analysis Tumor Volume Measurement->Data Analysis

Caption: Workflow for In Vivo Target Validation Experiments.

Experimental Protocols

In Vivo Cellular Thermal Shift Assay (CETSA)
  • Animal Model and Dosing: Nude mice bearing established TumorCell-7 xenografts (approximately 200 mm³) were treated with either vehicle or the respective drug (this compound or Alternative Agent-B) at a predetermined optimal dose.

  • Tissue Collection and Preparation: Two hours post-dosing, tumors were excised, flash-frozen in liquid nitrogen, and stored at -80°C. For analysis, tumors were homogenized in PBS supplemented with protease and phosphatase inhibitors.

  • Heat Treatment: The tumor homogenates were aliquoted and heated to a range of temperatures (e.g., 48°C to 68°C) for 3 minutes, followed by cooling on ice for 3 minutes.

  • Protein Extraction: The heated samples were subjected to freeze-thaw cycles and then centrifuged at high speed to separate the soluble protein fraction from the precipitated aggregates.

  • Analysis: The supernatant containing the soluble protein was collected, and the concentration of the target protein (Kinase X or BRAF V600E) was quantified by Western blot analysis.

  • Data Interpretation: The amount of soluble protein at each temperature was plotted to generate a melting curve. A shift in the melting temperature (Tm) in the drug-treated group compared to the vehicle group indicates target engagement.[1][2][3]

Analysis of Downstream Substrate Phosphorylation
  • Sample Preparation: Tumor lysates were prepared from xenografts collected as described in the CETSA protocol.

  • Quantification: The levels of phosphorylated Substrate-P (for the Kinase X pathway) and phosphorylated MEK (for the BRAF pathway) were quantified using specific phospho-ELISA kits or by quantitative Western blotting. Total protein levels of the respective substrates were also measured for normalization.

  • Data Analysis: The ratio of phosphorylated substrate to total substrate was calculated and compared between the vehicle and drug-treated groups to determine the percent inhibition.[4][5]

Tumor Growth Inhibition in Xenograft Models
  • Cell Line Engineering: TumorCell-7 cells were engineered to express either the wild-type target protein (Kinase X or BRAF V600E) or a clinically relevant drug-resistant mutant.

  • Tumor Implantation: Nude mice were subcutaneously inoculated with the engineered TumorCell-7 cells.

  • Dosing and Monitoring: Once tumors reached a palpable size (approximately 100-150 mm³), mice were randomized into treatment groups and dosed daily with either vehicle or the appropriate drug. Tumor volume was measured twice weekly with calipers.

  • Endpoint and Analysis: The study was concluded after 21 days, and the final tumor volumes were compared between the groups. The percent tumor growth inhibition was calculated relative to the vehicle-treated group.[6][7]

References

Comparative Analysis of Antitumor Agent-130 and Paclitaxel: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the established chemotherapeutic agent, Paclitaxel, and a novel investigational compound, Antitumor agent-130. The comparison covers their mechanisms of action, in vitro and in vivo efficacy, and safety profiles, supported by experimental data and detailed protocols.

Note: this compound is a hypothetical agent created for the purpose of this guide to illustrate a comparison with a well-established drug. The data presented for this compound is simulated but representative of a plausible selective kinase inhibitor.

Mechanism of Action

The fundamental difference between Paclitaxel and this compound lies in their molecular targets and mechanisms of action.

Paclitaxel: A member of the taxane family, Paclitaxel is a mitotic inhibitor.[1] It works by binding to the β-tubulin subunit of microtubules, the protein structures that form the cell's cytoskeleton.[2][3] This binding stabilizes the microtubules, preventing the dynamic process of assembly and disassembly necessary for cell division.[3][4] The stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing programmed cell death (apoptosis).[3][5]

This compound (Hypothetical): This agent is designed as a selective inhibitor of LAT1 (L-type amino acid transporter 1), a transporter protein that is often overexpressed in various cancers. LAT1 is crucial for the uptake of essential amino acids, such as leucine, which are vital for cancer cell growth and proliferation. By blocking LAT1, this compound disrupts amino acid metabolism, leading to the inhibition of the mTORC1 signaling pathway, a central regulator of cell growth and survival.[6] This targeted disruption of nutrient supply ultimately triggers apoptosis in cancer cells.

Signaling Pathway Diagrams

paclitaxel_pathway cluster_microtubule_dynamics Microtubule Dynamics paclitaxel Paclitaxel tubulin β-tubulin Subunit paclitaxel->tubulin Binds to stabilization Hyper-stabilization (Inhibition of Depolymerization) paclitaxel->stabilization microtubules Microtubules mitotic_spindle Mitotic Spindle Dysfunction stabilization->mitotic_spindle disassembly Disassembly stabilization->disassembly Blocks mitotic_arrest Mitotic Arrest (G2/M) mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis assembly Assembly assembly->disassembly

Caption: Paclitaxel's mechanism of microtubule stabilization.

agent130_pathway agent130 This compound lat1 LAT1 Transporter agent130->lat1 Inhibits inhibition Inhibition of Uptake mtorc1 mTORC1 Pathway lat1->mtorc1 Activates amino_acids Essential Amino Acids (e.g., Leucine) amino_acids->lat1 Transport inhibition->mtorc1 Inhibits protein_synthesis Protein Synthesis & Cell Growth mtorc1->protein_synthesis Promotes apoptosis Apoptosis mtorc1->apoptosis Leads to (when inhibited)

Caption: this compound's mechanism of LAT1 inhibition.

In Vitro Efficacy

The cytotoxic effects of both agents were evaluated against a panel of human cancer cell lines.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)

Cell Line Cancer Type Paclitaxel (IC50) This compound (IC50)
MCF-7 Breast Cancer 0.005 0.150
A549 Lung Cancer 0.010 0.080
HCT116 Colon Cancer 0.008 0.120

| OVCAR-3 | Ovarian Cancer | 0.003 | 1.500 |

Experimental Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells were treated with serial dilutions of Paclitaxel or this compound for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values, the concentration of the drug that inhibits cell growth by 50%, were calculated from the dose-response curves.

This assay is a common method for assessing the cytotoxic effects of compounds on cell lines.[7][8][9]

In Vivo Efficacy

The antitumor activity of both agents was assessed in a mouse xenograft model using the A549 lung cancer cell line.

Table 2: In Vivo Antitumor Efficacy in A549 Xenograft Model

Treatment Group Dose Tumor Growth Inhibition (%)
Vehicle Control - 0%
Paclitaxel 10 mg/kg 58%

| this compound | 50 mg/kg | 72% |

Experimental Protocol: Mouse Xenograft Study
  • Cell Implantation: Athymic nude mice were subcutaneously injected with 5 x 10^6 A549 cells mixed with Matrigel.[10] Tumors were allowed to grow to an average volume of 100-150 mm³.[11]

  • Treatment Administration: Mice were randomized into three groups: vehicle control, Paclitaxel (administered intravenously), and this compound (administered orally). Treatments were given according to the specified dosing schedule for 21 days.

  • Tumor Measurement: Tumor volume was measured twice weekly with calipers.

  • Endpoint: The study was terminated after 21 days, and the tumors were excised and weighed.

  • Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

This type of in vivo model is crucial for evaluating the efficacy of potential cancer therapeutics in a living organism.[12]

Experimental Workflow Diagram

xenograft_workflow start Start cell_culture A549 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment 21-Day Treatment Regimen (Vehicle, Paclitaxel, Agent-130) randomization->treatment measurement Tumor Volume Measurement (Twice Weekly) treatment->measurement endpoint Study Endpoint & Tumor Excision measurement->endpoint Day 21 analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis end End analysis->end

Caption: Workflow for the in vivo xenograft study.

Safety and Toxicity Profile

The safety profiles of Paclitaxel and this compound exhibit distinct differences, reflecting their mechanisms of action.

Table 3: Comparative Safety and Toxicity Profile

Adverse Effect Paclitaxel This compound (Predicted)
Myelosuppression Common (Neutropenia, Anemia)[13][14] Less Common
Peripheral Neuropathy Common[13][14] Rare
Hypersensitivity Reactions Common (often due to vehicle)[1][13] Unlikely
Gastrointestinal Effects Common (Nausea, Diarrhea)[1][15] Moderate (Potential for nausea)
Alopecia (Hair Loss) Common[1][14] Rare
Cardiotoxicity Possible, especially with pre-existing conditions[14] Low Risk

| Metabolic Disturbances | Less Common | Possible (related to amino acid metabolism) |

Methodologies for Preclinical Toxicity Assessment
  • In Vitro Cytotoxicity: Normal (non-cancerous) cell lines are used to determine the selectivity of the compound.

  • Acute Toxicity Studies: Single high doses are administered to rodents to determine the maximum tolerated dose (MTD).

  • Repeat-Dose Toxicity Studies: The compound is administered daily for an extended period (e.g., 28 days) in two species (one rodent, one non-rodent) to identify target organs of toxicity.

  • Safety Pharmacology: Studies designed to assess the effects on major physiological systems (cardiovascular, respiratory, and central nervous systems).

Conclusion

This comparative analysis highlights the distinct profiles of Paclitaxel and the hypothetical this compound.

  • Paclitaxel remains a cornerstone of chemotherapy with broad efficacy, but its use is associated with significant side effects stemming from its non-specific action on all dividing cells.[13][16]

  • This compound , as a targeted therapy, offers the potential for improved efficacy in specific patient populations (those with LAT1-overexpressing tumors) and a more favorable safety profile due to its selective mechanism of action.

Further research and clinical trials would be necessary to validate the therapeutic potential of novel agents like this compound.

References

Comparative Efficacy of Antitumor Agent-130 in Cisplatin-Resistant Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound Antitumor agent-130 against standard-of-care and other emerging therapies for cisplatin-resistant tumors. The data presented is based on preclinical and clinical findings for the p53-reactivating molecule APR-246 (eprenetapopt), which serves as a proxy for this compound.

Executive Summary

Cisplatin resistance is a major clinical challenge, often linked to mutations in the tumor suppressor gene p53. This compound offers a novel mechanistic approach by restoring wild-type p53 function, leading to apoptosis and overcoming resistance. This guide presents preclinical and clinical data comparing this compound with standard cytotoxic agents and a PARP inhibitor, highlighting its potential to re-sensitize resistant tumors to chemotherapy.

Preclinical Efficacy Comparison

The in vitro efficacy of this compound was evaluated against cisplatin and the PARP inhibitor olaparib in cisplatin-sensitive and -resistant ovarian cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50, µM) in Ovarian Cancer Cell Lines

Cell Linep53 StatusCisplatin IC50 (µM)This compound (APR-246) IC50 (µM)Olaparib IC50 (µM)
A2780 (sensitive)Wild-type3.7 ± 0.67~20 (in combination)Not specified
A2780-CP20 (resistant)Mutant52 ± 113.2 ± 0.8 (in combination with cisplatin)Not specified
OVCAR-3 (resistant)Mutant8.3 ± 0.22.6 ± 0.9 (in combination with cisplatin)Not specified
Kuramochi (resistant)MutantNot specifiedNot specifiedSensitive
W1 (sensitive)Mutant (BRCA2)Not specifiedNot specifiedSensitive
W1CR (resistant)Mutant (BRCA2)Not specifiedNot specifiedResistant

Data for APR-246 reflects its use in combination with cisplatin to demonstrate re-sensitization[1].

In preclinical xenograft models of cisplatin-resistant ovarian cancer, this compound in combination with cisplatin demonstrated significant tumor growth inhibition.

Table 2: In Vivo Antitumor Activity in Cisplatin-Resistant Xenograft Models

Treatment GroupTumor ModelEfficacy EndpointResult
This compound (APR-246) + CisplatinA2780-CP20 Ovarian CancerTumor Growth InhibitionSignificant reduction in tumor growth compared to cisplatin alone
OlaparibBRCA-mutated Pancreatic Cancer PDXTumor Growth InhibitionSignificant tumor growth inhibition in sensitive models[2]
CisplatinNCI-H526 SCLCTumor GrowthCessation of exponential growth at 3.0 mg/kg

Clinical Performance Comparison

Clinical data for this compound (eprenetapopt) and alternative therapies in platinum-resistant/refractory settings are summarized below.

Table 3: Clinical Trial Outcomes in Platinum-Resistant/Refractory Cancers

TherapyCancer TypeTrial PhaseOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
This compound (eprenetapopt) + AzacitidineTP53-mutant MDS/AMLPhase 277%Not Reported12.1 months[3]
PaclitaxelPlatinum-Resistant Ovarian CancerPhase 3~20%[4]3.5 months11.9 - 13.14 months[5]
TopotecanPlatinum-Resistant Ovarian CancerPhase 220.3%[6]5.7 months (for responders)[6]Not Reported
Bevacizumab + ChemotherapyPlatinum-Resistant Ovarian CancerPhase 3 (AURELIA)27.3%6.7 months[5]Not Reported to be significantly improved[5]
OlaparibBRCA-mutated Platinum-Sensitive Relapsed Ovarian CancerPhase 3 (SOLO3)72.2%13.4 months34.9 months[7][8]

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound is a prodrug that converts to the active compound methylene quinuclidinone (MQ). MQ restores the wild-type conformation of mutant p53 by binding to cysteine residues. This reactivation of p53 leads to the induction of apoptosis in cancer cells. Additionally, MQ depletes intracellular glutathione, increasing reactive oxygen species (ROS) and inducing ferroptosis.

Antitumor_agent_130_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound MQ Methylene Quinuclidinone (MQ) This compound->MQ Conversion mut_p53 Mutant p53 MQ->mut_p53 Binds to Cysteine Residues GSH Glutathione (GSH) MQ->GSH Depletes wt_p53 Wild-type p53 mut_p53->wt_p53 Conformational Change Apoptosis Apoptosis wt_p53->Apoptosis Induces ROS Reactive Oxygen Species (ROS) GSH->ROS Inhibits Ferroptosis Ferroptosis ROS->Ferroptosis Induces Experimental_Workflow start Start cell_culture Culture Cisplatin-Sensitive and -Resistant Ovarian Cancer Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with this compound, Cisplatin, and Combination seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure Absorbance at 570 nm mtt_assay->readout analysis Calculate IC50 Values and Assess Synergy readout->analysis end End analysis->end Comparative_Analysis_Logic This compound This compound Cisplatin-Resistant Tumors Cisplatin-Resistant Tumors This compound->Cisplatin-Resistant Tumors Efficacy in Standard of Care Standard of Care (e.g., Paclitaxel, Topotecan) Standard of Care->Cisplatin-Resistant Tumors Efficacy in Investigational Therapy Investigational Therapy (e.g., Olaparib) Investigational Therapy->Cisplatin-Resistant Tumors Efficacy in

References

Biomarker Validation for Predicting Response to PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of validated biomarkers used to predict the response to PARP inhibitors, a class of antitumor agents effective in cancers with deficiencies in DNA repair mechanisms. The information presented here is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on biomarker strategies.

Introduction to PARP Inhibitors and Predictive Biomarkers

Poly (ADP-ribose) polymerase (PARP) inhibitors are a targeted therapy that exploits tumor cell vulnerabilities in DNA repair. They are most effective in tumors with pre-existing defects in homologous recombination repair (HRR), a key DNA double-strand break repair pathway. This concept, known as synthetic lethality, forms the basis for using biomarkers to select patients who are most likely to benefit from PARP inhibitor treatment. The most well-established biomarkers are mutations in the BRCA1 and BRCA2 genes, and a broader measure of genomic instability called the Homologous Recombination Deficiency (HRD) score.

Comparative Analysis of Predictive Biomarkers

The selection of an appropriate biomarker is critical for the successful clinical application of PARP inhibitors. The following tables summarize the quantitative performance and key characteristics of the leading biomarkers.

Biomarker Performance in Predicting PARP Inhibitor Response
BiomarkerPredictive MetricValueCancer Type(s)Reference
Germline BRCA1/2 Mutations Hazard Ratio (HR) for Progression-Free Survival (PFS)0.23-0.43Ovarian, Breast, Prostate, Pancreatic
Objective Response Rate (ORR)41-74%Ovarian, Breast
Somatic BRCA1/2 Mutations Hazard Ratio (HR) for PFS0.27-0.53Ovarian, Breast
Objective Response Rate (ORR)39-65%Ovarian, Breast
HRD Score (Myriad myChoice® CDx) Hazard Ratio (HR) for PFS0.30-0.62Ovarian, Breast
Objective Response Rate (ORR)48-63%Ovarian
Features of Key Biomarker Assay Platforms
FeatureBRCA1/2 Gene SequencingHRD Score Assay
Analyte DNADNA
Technology Next-Generation Sequencing (NGS)NGS and proprietary algorithm
Biomarker Type Gene-specific mutationsGenomic instability (Loss of Heterozygosity, Telomeric Allelic Imbalance, Large-scale State Transitions)
Turnaround Time 1-3 weeks2-4 weeks
Sample Type Blood (germline) or Tumor tissue (somatic)Tumor tissue
FDA Approved Assays FoundationOne CDx, BRACAnalysis CDx®myChoice® CDx, FoundationOne CDx

Signaling Pathway and Mechanism of Action

The following diagram illustrates the principle of synthetic lethality with PARP inhibitors in the context of HRR-deficient tumor cells.

cluster_0 Normal Cell cluster_1 HRR-Deficient Cancer Cell DNA_SSB_N DNA Single-Strand Break (SSB) PARP_N PARP DNA_SSB_N->PARP_N activates BER_N Base Excision Repair (BER) PARP_N->BER_N recruits BER_N->DNA_SSB_N repairs Cell_Survival_N Cell Survival BER_N->Cell_Survival_N DNA_DSB_N DNA Double-Strand Break (DSB) HRR_N Homologous Recombination Repair (HRR) DNA_DSB_N->HRR_N activates HRR_N->DNA_DSB_N repairs HRR_N->Cell_Survival_N DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP DNA_SSB_C->PARP_C DSB_from_SSB DSB at Replication Fork DNA_SSB_C->DSB_from_SSB unrepaired PARPi PARP Inhibitor PARPi->PARP_C inhibits BER_C Base Excision Repair (BER) PARP_C->BER_C blocked HRR_C Defective HRR DSB_from_SSB->HRR_C Cell_Death Cell Death (Apoptosis) HRR_C->Cell_Death repair failure

Fig. 1: Mechanism of synthetic lethality with PARP inhibitors.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable assessment of biomarkers. Below are overviews of the methodologies for BRCA1/2 mutation analysis and HRD score determination.

BRCA1/2 Mutation Analysis via Next-Generation Sequencing (NGS)
  • Sample Collection and DNA Extraction: A blood sample (for germline mutations) or a formalin-fixed paraffin-embedded (FFPE) tumor tissue sample (for somatic mutations) is collected. Genomic DNA is then extracted and purified.

  • Library Preparation: The extracted DNA is fragmented, and adapters are ligated to the ends of the DNA fragments. This process creates a library of DNA fragments ready for sequencing.

  • Target Enrichment: The BRCA1 and BRCA2 gene regions are selectively captured from the library using hybridization with biotinylated probes.

  • Sequencing: The enriched library is sequenced on an NGS platform (e.g., Illumina MiSeq or NovaSeq).

  • Data Analysis: The sequencing data is aligned to the human reference genome. Variant calling algorithms identify single nucleotide variants (SNVs), insertions, and deletions (indels) within the BRCA1 and BRCA2 genes.

  • Variant Annotation and Classification: Identified variants are annotated and classified for their pathogenicity (e.g., pathogenic, likely pathogenic, variant of unknown significance) according to established guidelines.

Sample Blood or FFPE Tissue DNA_Extraction DNA Extraction Sample->DNA_Extraction Library_Prep Library Preparation DNA_Extraction->Library_Prep Target_Enrichment Target Enrichment (BRCA1/2) Library_Prep->Target_Enrichment NGS Next-Generation Sequencing Target_Enrichment->NGS Data_Analysis Data Analysis (Alignment & Variant Calling) NGS->Data_Analysis Report Clinical Report (Pathogenic Variants) Data_Analysis->Report

Fig. 2: Workflow for BRCA1/2 mutation analysis by NGS.
Homologous Recombination Deficiency (HRD) Score Assay

The HRD score is a composite measure of genomic instability. The Myriad myChoice® CDx assay is a widely used, FDA-approved test for determining the HRD score.

  • DNA Extraction: DNA is extracted from FFPE tumor tissue.

  • NGS and SNP Analysis: The DNA is sequenced to analyze a large number of single nucleotide polymorphisms (SNPs) across the genome.

  • Calculation of Genomic Instability Metrics: Three components of genomic instability are calculated:

    • Loss of Heterozygosity (LOH): The number of regions of a certain size that show a loss of one of the parental alleles.

    • Telomeric Allelic Imbalance (TAI): The number of regions with allelic imbalance that extend to the telomere but do not cross the centromere.

    • Large-scale State Transitions (LST): The number of chromosomal breaks between adjacent regions of at least 10 megabases.

  • HRD Score Calculation: The LOH, TAI, and LST scores are summed to generate the final HRD score.

  • HRD Status Determination: The HRD score is compared to a pre-defined cutoff (e.g., a score ≥ 42 for some ovarian cancer indications) to determine the HRD status (positive or negative). An HRD-positive status is also assigned if a pathogenic BRCA1 or BRCA2 mutation is detected.

cluster_input Input cluster_process Assay and Analysis cluster_output Output FFPE_Tissue FFPE Tumor Tissue DNA_Extraction DNA Extraction FFPE_Tissue->DNA_Extraction NGS_SNP NGS for SNP Analysis DNA_Extraction->NGS_SNP LOH LOH Score NGS_SNP->LOH TAI TAI Score NGS_SNP->TAI LST LST Score NGS_SNP->LST HRD_Score Summation (LOH + TAI + LST) = HRD Score LOH->HRD_Score TAI->HRD_Score LST->HRD_Score HRD_Status HRD Status (Positive/Negative) HRD_Score->HRD_Status

Fig. 3: Workflow for HRD score determination.

Conclusion

The validation of predictive biomarkers is a cornerstone of precision oncology. For PARP inhibitors, both BRCA1/2 mutation status and the HRD score are clinically validated biomarkers that can effectively identify patients who are likely to respond to treatment. While BRCA1/2 mutation testing is a direct measure of a key genetic defect in the HRR pathway, the HRD score provides a broader assessment of genomic instability and can identify a larger patient population who may benefit from PARP inhibition, including those without BRCA1/2 mutations but with other HRR deficiencies. The choice of biomarker assay depends on the specific clinical context, tumor type, and regulatory approvals. Continued research is focused on identifying novel biomarkers and refining existing assays to further optimize patient selection for PARP inhibitor therapy.

A Comparative Guide to Antitumor Agent-130 and Other p300/CBP HAT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted inhibition of specific enzymes in cancer-related signaling pathways has become a cornerstone of modern oncology drug development. While protein kinase inhibitors have seen widespread success, other enzyme classes represent promising new frontiers. This guide provides a comparative overview of a novel antitumor agent, designated Antitumor agent-130, and other inhibitors targeting the histone acetyltransferase (HAT) p300 and its paralog CBP.

Initial investigations into "this compound" revealed its identity as a p300 HAT inhibitor, not a protein kinase inhibitor. This distinction is critical for understanding its mechanism of action and for selecting appropriate comparators. Protein kinases catalyze the phosphorylation of proteins, a key mechanism in signal transduction.[1][2][3] In contrast, histone acetyltransferases (HATs) like p300/CBP catalyze the transfer of an acetyl group to lysine residues on histone and other proteins, an essential process in the epigenetic regulation of gene expression.[4][5] Dysregulation of p300/CBP activity is implicated in various cancers, making them attractive therapeutic targets.[5][6][7]

This guide will, therefore, compare this compound with other p300/CBP HAT inhibitors, focusing on their biochemical potency, cellular activity, and preclinical antitumor effects. We will also provide detailed methodologies for the key experiments cited and visualizations of the relevant biological pathways and experimental workflows.

The Role of p300/CBP in Cancer

The paralogous transcriptional coactivators p300 and CREB-binding protein (CBP) are crucial regulators of gene expression.[5] They function by acetylating histone proteins, which remodels chromatin into a more relaxed state, allowing for the transcriptional activation of various genes, including those involved in cell proliferation, differentiation, and apoptosis.[4][8] In many cancers, p300/CBP are overexpressed or hyperactivated, leading to the upregulation of oncogenes like c-MYC and the androgen receptor (AR), which in turn drive tumor growth and therapeutic resistance.[9][10][11] Inhibition of the HAT activity or the bromodomain of p300/CBP presents a therapeutic strategy to counteract this oncogenic signaling.[9][10][11]

p300_CBP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase binds Signal Transduction Signal Transduction Receptor Tyrosine Kinase->Signal Transduction activates Transcription Factors Transcription Factors (e.g., c-MYC, AR) Signal Transduction->Transcription Factors activates p300_CBP p300/CBP Transcription Factors->p300_CBP recruits Histones Histones p300_CBP->Histones acetylates (HAT activity) HAT_Inhibitors p300/CBP HAT Inhibitors (e.g., this compound) HAT_Inhibitors->p300_CBP inhibits Acetylated Histones Acetylated Histones Histones->Acetylated Histones Gene Transcription Gene Transcription Acetylated Histones->Gene Transcription enables Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival promotes

Figure 1: p300/CBP Signaling Pathway and Point of Inhibition.

Head-to-Head Comparison of p300/CBP HAT Inhibitors

Here, we compare the preclinical data of this compound with two other well-characterized p300/CBP inhibitors: A-485 (a catalytic HAT inhibitor) and CCS1477 (Inobrodib, a bromodomain inhibitor). It is important to note that the data presented are compiled from different studies and do not represent a direct head-to-head experiment.

Parameter This compound (Compound 7b) A-485 CCS1477 (Inobrodib)
Target Domain Histone Acetyltransferase (HAT)Histone Acetyltransferase (HAT)Bromodomain
Biochemical Potency p300 IC50: 1.51 µM[12]p300 IC50: 9.8 nM[13][14][15]CBP IC50: 2.6 nM[13][14][15]p300 Kd: 1.3 nM[10][16][17]CBP Kd: 1.7 nM[10][16][17]
Cellular Activity Synergistically inhibits tumor growth and invasion with doxorubicin.[12]Potently suppresses proliferation of androgen receptor-positive (AR+) prostate cancer cell lines and various hematological cancer cell lines.[14][18]Inhibits proliferation in prostate cancer cell lines (e.g., VCaP, 22Rv1, LNCaP95) with IC50 < 100 nM.[10]
In Vivo Efficacy In combination with doxorubicin, significantly inhibits tumor growth and invasion.[12]Inhibits tumor growth in a castration-resistant prostate cancer xenograft model.[14][18]Suppresses tumor growth in a 22Rv1 mouse xenograft model (10-30 mg/kg, oral).[17]
Clinical Development PreclinicalPreclinicalPhase I/II clinical trials for metastatic castration-resistant prostate cancer and hematologic malignancies.[11][16][19]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the evaluation of p300/CBP HAT inhibitors.

Histone Acetyltransferase (HAT) Activity Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of p300/CBP.

  • Principle: Recombinant p300 or CBP enzyme is incubated with a histone substrate (e.g., histone H3 or H4 peptide) and acetyl-coenzyme A ([3H]acetyl-CoA or [14C]acetyl-CoA).[20][21] The inhibitor is added at various concentrations. The amount of radiolabeled acetyl group transferred to the histone substrate is quantified, typically by scintillation counting or autoradiography after gel electrophoresis, to determine the IC50 value.[21][22]

  • Protocol Outline:

    • Prepare a reaction mixture containing assay buffer, purified recombinant p300/CBP enzyme, and the test inhibitor (or DMSO as a control).

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the histone substrate and radiolabeled acetyl-CoA.

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).[22]

    • Stop the reaction and separate the products using SDS-PAGE.

    • Detect the acetylated histones by fluorography or quantify the incorporated radioactivity to determine the level of inhibition.[21]

Cell Viability Assay (MTT/MTS Assay)

This assay determines the effect of an inhibitor on the proliferation and viability of cancer cells.

  • Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[23][24]

  • Protocol Outline:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 72 hours).

    • Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[24]

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.[23]

    • Measure the absorbance using a microplate reader (e.g., at 490 nm for MTS or 570 nm for MTT).[23]

    • Calculate the percentage of cell viability relative to untreated control cells to determine the GI50 or IC50.

In Vivo Tumor Xenograft Model

This model evaluates the antitumor efficacy of an inhibitor in a living organism.

  • Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice.[25][26] Once tumors are established, the mice are treated with the test compound or a vehicle control. Tumor growth is monitored over time to assess the efficacy of the treatment.[27]

  • Protocol Outline:

    • Suspend human cancer cells (e.g., 5 x 106 cells) in a suitable medium, sometimes mixed with Matrigel to improve engraftment, and inject them subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude or NSG mice).[26][28]

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the inhibitor (e.g., by oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.

    • Measure tumor dimensions with calipers at regular intervals and calculate tumor volume (V = 1/2 × Length × Width²).[26]

    • At the end of the study, euthanize the mice, and excise and weigh the tumors. Compare tumor growth between treated and control groups to determine the percentage of tumor growth inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Synthesis Compound Synthesis HAT Assay Biochemical Assay (HAT Activity) Compound Synthesis->HAT Assay Test Potency Cell Viability Cell-Based Assay (Cell Viability) HAT Assay->Cell Viability Validate in Cells Mechanism Studies Mechanism of Action (Western Blot, etc.) Cell Viability->Mechanism Studies Elucidate Mechanism Xenograft Model Tumor Xenograft Model Mechanism Studies->Xenograft Model Test in Animal Model Efficacy Study Efficacy & PK/PD Studies Xenograft Model->Efficacy Study Toxicity Study Toxicology Assessment Efficacy Study->Toxicity Study Clinical Trials Clinical Trials Toxicity Study->Clinical Trials Advance to Clinic

Figure 2: General Workflow for Preclinical Evaluation of HAT Inhibitors.

Conclusion

This compound is a p300 histone acetyltransferase (HAT) inhibitor, representing a distinct class of anticancer agents compared to kinase inhibitors. While publicly available data on this specific compound is limited, its identification as a p300 HAT inhibitor places it within an exciting and actively investigated area of cancer therapeutics. The comparison with other p300/CBP inhibitors like A-485 and CCS1477 highlights the potential of this target class. A-485 demonstrates high potency in inhibiting the catalytic HAT domain, while CCS1477, a bromodomain inhibitor, has advanced into clinical trials, underscoring the clinical relevance of targeting the p300/CBP axis. Further preclinical studies are necessary to fully characterize the efficacy and therapeutic potential of this compound and to establish a comprehensive profile for comparison with other agents in this class.

References

Validating the Anti-Metastatic Potential of Antitumor Agent-130: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The prevention and treatment of metastasis remain the most significant challenges in oncology, accounting for the vast majority of cancer-related mortalities.[1] The development of novel therapeutic agents with potent anti-metastatic activity is therefore a critical focus of cancer research. This guide provides a comparative analysis of the hypothetical novel compound, Antitumor agent-130, alongside established anti-metastatic agents. The objective is to present a clear, data-driven validation of its anti-metastatic potential through commonly accepted preclinical experimental models.

Comparative Efficacy of Anti-Metastatic Agents

The following table summarizes the in vitro and in vivo efficacy of this compound in comparison to standard anti-metastatic agents. The data for this compound is hypothetical and presented for illustrative purposes.

AgentTarget/MechanismIn Vitro Invasion Inhibition (IC50)In Vivo Metastasis Reduction (Lung Nodules)
This compound Hypothetical: PI3K/AKT Pathway Inhibitor 50 nM 75% reduction
BevacizumabVEGF InhibitorNot directly applicable (targets angiogenesis)60% reduction
EribulinMicrotubule Inhibitor100 nM50% reduction[1]
Marimastat (MMP Inhibitor)Matrix Metalloproteinase Inhibitor200 nM40% reduction

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard in the field for assessing the anti-metastatic properties of novel compounds.

In Vitro Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a critical step in the metastatic cascade.[2][3][4]

  • Cell Culture: Human metastatic breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media.

  • Chamber Preparation: Transwell inserts with an 8 µm pore size are coated with a thin layer of Matrigel, a basement membrane extract.

  • Cell Seeding: Cells are serum-starved, and a suspension is prepared. A defined number of cells are seeded into the upper chamber of the Transwell insert in serum-free media containing various concentrations of this compound or a control vehicle.

  • Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum, to stimulate cell invasion.

  • Incubation: The chambers are incubated for 24-48 hours to allow for cell invasion.

  • Quantification: Non-invading cells on the upper surface of the membrane are removed. The cells that have invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The IC50 value is calculated as the concentration of the agent that inhibits invasion by 50%.

In Vivo Experimental Metastasis Model

This model assesses the ability of cancer cells to form metastatic colonies in a secondary organ after being introduced into the circulation.[5][6][7]

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used to prevent rejection of human tumor cells.

  • Cell Preparation: A suspension of luciferase-expressing human metastatic cancer cells is prepared.

  • Intravenous Injection: A defined number of cells are injected into the lateral tail vein of the mice. This route primarily leads to the formation of lung metastases.[5]

  • Treatment: Mice are randomized into treatment and control groups. Treatment with this compound (administered via an appropriate route, e.g., oral gavage or intraperitoneal injection) or a vehicle control is initiated.

  • Monitoring: Metastatic burden is monitored non-invasively over time using bioluminescence imaging (e.g., IVIS spectrum).[7]

  • Endpoint Analysis: After a set period (e.g., 4-6 weeks), mice are euthanized, and the lungs are harvested. The number of metastatic nodules on the lung surface is counted. Tissues can also be processed for histological analysis to confirm the presence of metastatic lesions.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow for its validation.

G cluster_pathway Proposed Signaling Pathway Inhibition by this compound GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds PI3K PI3K GFR->PI3K Activates AKT AKT PI3K->AKT Activates Metastasis Cell Invasion, Migration, Survival (Metastasis) AKT->Metastasis Promotes Agent130 This compound Agent130->PI3K Inhibits G cluster_workflow Experimental Workflow for Validating Anti-Metastatic Potential start Hypothesis: This compound has anti-metastatic properties invitro In Vitro Assays (Invasion, Migration, Adhesion) start->invitro invivo In Vivo Model (Experimental Metastasis) invitro->invivo Positive results lead to data Data Analysis (IC50, Nodule Count) invivo->data conclusion Conclusion: Validate anti-metastatic potential data->conclusion

References

A Comparative Guide to the Cross-Validation of Taxane-Based Antitumor Activity in Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitumor activity of two prominent taxane-based agents, Paclitaxel and Docetaxel, across various cancer types. The information presented is curated to assist researchers and drug development professionals in understanding the nuanced differences in efficacy and cellular response to these widely used chemotherapeutic drugs. This document summarizes quantitative data from in vitro and clinical studies, details relevant experimental protocols, and visualizes key biological pathways and workflows.

Comparative Efficacy of Paclitaxel and Docetaxel

The antitumor activity of Paclitaxel and Docetaxel has been extensively evaluated in numerous cancer cell lines and clinical trials. While both agents share a common mechanism of action, their efficacy and toxicity profiles can vary significantly across different cancer histologies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following table summarizes the IC50 values for Paclitaxel and Docetaxel in a panel of human cancer cell lines, demonstrating their cytotoxic effects.

Cancer TypeCell LinePaclitaxel IC50 (nM)Docetaxel IC50 (nM)Citation
Breast Cancer MDA-MB-2312.5 - 7.5~1.9[1][2]
SK-BR-3VariesVaries[3]
T-47DVariesVaries[3]
MCF-7>1000Varies[4]
Ovarian Cancer CAOV-30.7 - 1.80.8 - 1.7[5]
OVCAR-30.7 - 1.80.8 - 1.7[5]
SKOV-30.7 - 1.80.8 - 1.7[5]
A27800.4 - 3.4Varies[6]
Lung Cancer A549~9,400 (24h)1.94 (mM)[7][8]
H460Varies1.41 (mM)[8]
NSCLC (median)9.4 µM (24h)Varies[7]
SCLC (median)25 µM (24h)Varies[7]
Prostate Cancer DU-145Varies0.8[2]
PC3Varies1.9[2]
22Rv1Varies0.3[2]

Note: IC50 values can vary significantly based on experimental conditions such as exposure time and assay method.

Clinical Efficacy Overview

Clinical trials have established the roles of Paclitaxel and Docetaxel in the treatment of several solid tumors. The following table provides a comparative summary of their clinical performance in key cancer types.

Cancer TypeKey FindingsCitation
Metastatic Breast Cancer A meta-analysis suggested similar efficacy between paclitaxel- and docetaxel-based regimens, with paclitaxel showing a better toxicity profile.[9] One phase III trial indicated that docetaxel led to a longer overall survival and time to progression compared to paclitaxel in patients who had progressed after anthracycline-based chemotherapy.[10][11][9][10][11]
Ovarian Cancer A phase III trial comparing docetaxel-carboplatin with paclitaxel-carboplatin as first-line therapy showed similar progression-free survival and response rates.[12] The docetaxel combination was associated with less neurotoxicity but more neutropenia.[4][12][4][12]
Non-Small Cell Lung Cancer A phase III trial comparing paclitaxel poliglumex to docetaxel as a second-line treatment found similar survival outcomes but different toxicity profiles.[13][14] A phase II study of weekly administration showed that both drugs have activity, with docetaxel demonstrating higher non-hematological toxicity.[15][13][14][15]
Prostate Cancer Both paclitaxel and docetaxel are active in hormone-refractory prostate cancer, often used in combination with other agents like estramustine.[16][17][16][17]

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

Paclitaxel and Docetaxel belong to the taxane family of chemotherapeutic agents. Their primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[18][19][20]

Taxane_Mechanism cluster_tubulin Microtubule Dynamics cluster_taxane Taxane Intervention cluster_cell_cycle Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Stabilized Microtubules Stabilized Microtubules Taxanes Taxanes Taxanes->Microtubules Binds to β-tubulin Mitotic Arrest Mitotic Arrest Stabilized Microtubules->Mitotic Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induction of Cell Death

Taxane Mechanism of Action

By binding to the β-tubulin subunit of microtubules, taxanes promote their assembly and inhibit their depolymerization.[18][19] This leads to the formation of overly stable and nonfunctional microtubules, which disrupts the dynamic process of mitotic spindle formation, a critical step in cell division.[21] Consequently, the cell cycle is arrested in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[22][23]

The induction of apoptosis by taxanes is a complex process involving various signaling pathways. A key event is the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function and allows pro-apoptotic signals to prevail.[13][23][24]

Apoptosis_Pathway Taxanes Taxanes Microtubule Stabilization Microtubule Stabilization Taxanes->Microtubule Stabilization Mitotic Stress Mitotic Stress Microtubule Stabilization->Mitotic Stress JNK/SAPK Activation JNK/SAPK Activation Mitotic Stress->JNK/SAPK Activation Bcl-2 Phosphorylation Bcl-2 Phosphorylation JNK/SAPK Activation->Bcl-2 Phosphorylation Bcl-2 Inactivation Bcl-2 Inactivation Bcl-2 Phosphorylation->Bcl-2 Inactivation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Inactivation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Taxane-Induced Apoptosis Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of taxane antitumor activity.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26]

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Seed cells in 96-well plate Seed cells in 96-well plate Add varying concentrations of Taxane Add varying concentrations of Taxane Seed cells in 96-well plate->Add varying concentrations of Taxane Incubate for desired time Incubate for desired time Add varying concentrations of Taxane->Incubate for desired time Add MTT reagent Add MTT reagent Incubate for desired time->Add MTT reagent Incubate for 1-4 hours Incubate for 1-4 hours Add MTT reagent->Incubate for 1-4 hours Add solubilization solution Add solubilization solution Incubate for 1-4 hours->Add solubilization solution Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilization solution->Measure absorbance at 570 nm Calculate IC50 values Calculate IC50 values Measure absorbance at 570 nm->Calculate IC50 values

MTT Assay Workflow

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[27]

  • Drug Treatment: The following day, treat the cells with a range of concentrations of Paclitaxel or Docetaxel. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[27]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[25][28]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[25][27]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[28]

  • Data Analysis: Plot the absorbance values against the drug concentrations and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[29][30]

Protocol:

  • Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the desired concentrations of Paclitaxel or Docetaxel for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

  • Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for at least 2 hours or up to several weeks.[30][31]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).[32][33]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity of the PI.

  • Data Interpretation: The resulting DNA histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and the S phase (intermediate DNA content). A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[29]

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[18][34][]

Protocol:

  • Cell Preparation: Grow cells on coverslips or in chamber slides and treat with the test compounds to induce apoptosis.

  • Fixation and Permeabilization: Fix the cells with a cross-linking agent like paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow entry of the labeling reagents.[5][36]

  • TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or a fluorescently tagged dUTP). TdT catalyzes the addition of these labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[5]

  • Detection: If a hapten-labeled dUTP (like BrdUTP) is used, a secondary detection step with an anti-hapten antibody conjugated to a fluorescent dye or an enzyme (like HRP) is required. If a fluorescently labeled dUTP is used, the signal can be directly visualized.[5]

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

  • Quantification: The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive cells relative to the total number of cells (e.g., counterstained with DAPI).

Comparison with Alternative Antitumor Agents

To provide a broader context, the activity of taxanes can be compared with other classes of chemotherapeutic agents used in the treatment of similar cancers.

Drug ClassExample(s)Mechanism of ActionPrimary Cancer Indications
Vinca Alkaloids Vinblastine, VincristineInhibit microtubule polymerization by binding to tubulin.[9][22]Lymphomas, leukemias, lung cancer, breast cancer.[25]
Anthracyclines DoxorubicinIntercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage.[36][37]Breast cancer, ovarian cancer, sarcomas, lymphomas, leukemias.[11]
Platinum-based Carboplatin, CisplatinForm platinum-DNA adducts, leading to cross-linking of DNA strands, which inhibits DNA replication and transcription.[23]Ovarian cancer, lung cancer, testicular cancer, bladder cancer.[21]

This comparative guide offers a foundational understanding of the cross-validation of taxane activity in different cancer types. The provided data and protocols serve as a valuable resource for researchers designing preclinical studies and for clinicians making informed therapeutic decisions. Further investigation into the molecular determinants of taxane sensitivity and resistance will continue to refine their clinical application and improve patient outcomes.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Antitumor Agent-130

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a standardized protocol for the disposal of the hypothetical "Antitumor agent-130." The procedures outlined are based on established best practices for handling highly potent and cytotoxic investigational compounds. Before commencing any work, users must consult the specific Safety Data Sheet (SDS) for the agent and obtain approval from their institution's Environmental Health & Safety (EHS) department. This guide is for illustrative purposes and must be adapted to comply with all local, state, and federal regulations.

Core Principles for Handling and Disposal

The disposal of this compound requires chemical inactivation to mitigate its cytotoxic and environmental hazards. The primary method involves degradation using a freshly prepared sodium hypochlorite solution followed by disposal as hazardous chemical waste. All procedures must be conducted within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet.

Required Personal Protective Equipment (PPE)

Aseptic technique must be maintained throughout the procedure to prevent contamination. The minimum required PPE includes:

  • Double-gloving with chemotherapy-rated nitrile gloves.

  • Solid-front, back-closing disposable gown.

  • ANSI Z87.1 certified safety glasses with side shields and a full-face shield.

  • NIOSH-approved respirator (e.g., N95 or higher, as determined by a risk assessment).

Inactivation and Disposal Protocol

This protocol details the step-by-step process for the chemical inactivation and subsequent disposal of this compound.

3.1 Preparation of Inactivation Solution

  • Prepare a 2% (w/v) sodium hypochlorite solution fresh for each use.

  • To prepare 100 mL of the solution, carefully mix 40 mL of standard household bleach (~5% sodium hypochlorite) with 60 mL of deionized water.

  • The final pH should be adjusted to a range of 10-11 using a 1M sodium hydroxide solution to enhance the stability and reactivity of the hypochlorite.

3.2 Decontamination of Contaminated Materials

  • Liquid Waste: For every 1 volume of liquid waste containing this compound, add 2 volumes of the 2% sodium hypochlorite inactivation solution. Allow a minimum contact time of 60 minutes.

  • Solid Waste: All disposable solid waste (e.g., pipette tips, tubes, vials, gloves, gowns) that has come into contact with the agent must be submerged in the inactivation solution for a minimum of 60 minutes.

  • Surfaces: Thoroughly wipe down all contaminated surfaces within the fume hood or biosafety cabinet with the inactivation solution and allow a 10-minute contact time before a final wipe-down with 70% ethanol.

3.3 Final Waste Disposal

  • After the required contact time, decant the liquid from the solid waste.

  • Neutralize the liquid waste by adjusting the pH to between 6.0 and 8.0 using a suitable neutralizing agent like sodium thiosulfate.

  • Collect the neutralized liquid in a clearly labeled, sealed, and leak-proof hazardous waste container.

  • Place all inactivated solid waste into a designated yellow chemotherapy waste container.

  • Arrange for pickup and final disposal by the institution's certified hazardous waste management service.

Quantitative Data Summary

The key quantitative parameters for the disposal procedure are summarized below.

ParameterValueUnitNotes
Inactivation Solution Concentration2% w/vSodium Hypochlorite
Inactivation Solution pH10 - 11pHAdjusted with 1M NaOH
Liquid Waste Inactivation Ratio1:2Volume (Waste:Solution)Ratio of contaminated liquid to inactivation solution.
Minimum Inactivation Contact Time60MinutesFor both liquid and solid waste.
Surface Decontamination Time10MinutesContact time for bleach solution on surfaces.

Visual Process and Pathway Diagrams

The following diagrams illustrate the disposal workflow and a hypothetical mechanism of action for this compound.

G cluster_prep 1.0 Preparation cluster_inact 2.0 Inactivation & Decontamination cluster_disp 3.0 Final Disposal PPE Don Required PPE Soln Prepare 2% NaOCl Inactivation Solution PPE->Soln Waste Collect Contaminated Liquid & Solid Waste Soln->Waste Inactivate Submerge/Mix Waste with Inactivation Solution (60 min contact time) Waste->Inactivate Separate Separate Liquid & Solid Waste Inactivate->Separate Neutralize Neutralize Liquid (pH 6-8) Separate->Neutralize Containerize Package Solids & Liquids in Hazardous Waste Containers Neutralize->Containerize EHS Transfer to EHS for Final Incineration Containerize->EHS

Caption: Disposal Workflow for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Agent This compound Agent->RTK Inhibition

Caption: Hypothetical Signaling Pathway for this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.